(R)-2-Bromo-3-methylbutyric acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.08 m. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-bromo-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBARDWJXBGYEJ-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227606 | |
| Record name | alpha-Bromoisovaleric acid, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76792-22-8 | |
| Record name | alpha-Bromoisovaleric acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076792228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Bromoisovaleric acid, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-2-Bromo-3-methylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-BROMOISOVALERIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS538QCW8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of (R)-2-Bromo-3-methylbutyric Acid
This document provides a comprehensive overview of the key physical and chemical properties of (R)-2-Bromo-3-methylbutyric acid, a significant chiral building block in organic synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Chemical Identity and Structure
This compound is a halogenated carboxylic acid. Its structure consists of a butyric acid core with a bromine atom at the alpha-position (carbon 2) and a methyl group at the beta-position (carbon 3). The "(R)" designation indicates the specific stereochemical configuration at the chiral center (carbon 2).
-
IUPAC Name: (2R)-2-Bromo-3-methylbutanoic acid
-
CAS Number: 76792-22-8
-
Molecular Formula: C₅H₉BrO₂[1]
-
Molecular Weight: 181.03 g/mol [1]
-
InChI Key: UEBARDWJXBGYEJ-SCSAIBSYSA-N
-
Canonical SMILES: CC(C)--INVALID-LINK--C(=O)O
Physical Properties
The physical characteristics of this compound are summarized in the table below. It is important to note that some reported values are for the racemic mixture (DL-2-Bromo-3-methylbutyric acid) and are included for comparison.
| Property | Value | Notes |
| Appearance | Colorless to pale yellow liquid or crystalline solid.[1] | Can exist as a solid or liquid at/near room temperature. |
| Melting Point | 35-40 °C[2] | The racemic form has a similar melting point of 39-42 °C.[3][4][5] |
| Boiling Point | 90-100 °C at 0.5 mmHg[2] | The racemic form boils at 124-126 °C at 20 mmHg.[5][6] |
| Density | 1.513 g/cm³[3] | Data for the racemic mixture. |
| Optical Rotation | [α]²²/D +21° | Measured in benzene at a concentration of c=37. |
| Flash Point | 113 °C (235.4 °F) | Closed cup method. |
| Refractive Index | 1.479[3] | Data for the racemic mixture. |
| Solubility | Moderately soluble in water; highly soluble in organic solvents like ethanol and ether.[1][5] | The racemic form is described as very slightly soluble in water.[5][6] |
Experimental Protocols
The following sections describe generalized experimental methodologies for determining key physical properties of compounds such as this compound.
The melting point is a critical indicator of purity for crystalline solids.[7]
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
-
Sample Preparation: A small amount of the dried, powdered compound is packed into a thin-walled capillary tube to a height of 1-2 cm.[7][8]
-
Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus.[9]
-
Heating: The apparatus is heated at a steady, slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[9]
-
Observation: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid.
-
Reporting: The melting point is reported as the range from T1 to T2. A narrow range (0.5-1.0°C) typically indicates a high-purity substance.
Optical rotation measurement is essential for confirming the enantiomeric identity and purity of chiral molecules.[10][11]
Objective: To measure the angle and direction of rotation of plane-polarized light caused by the chiral sample.
Methodology:
-
Instrument Calibration: A polarimeter is turned on and allowed to stabilize. The zero point is determined using a blank, which consists of the pure solvent specified for the measurement (e.g., benzene).[10]
-
Sample Preparation: A solution of this compound is prepared at a precise concentration (c), as specified in the literature (e.g., 37 g/L or c=37).
-
Measurement: The prepared solution is transferred to a polarimeter sample tube of a known path length (l), typically 1.0 dm. Air bubbles must be avoided. The tube is placed in the polarimeter.
-
Data Acquisition: The light source (commonly the sodium D-line at 589.3 nm) is passed through the sample.[10] The analyzer is rotated until the light intensity matches the reference, and the observed angle of rotation (α) is recorded. The measurement is typically repeated several times, and the average is taken.
-
Calculation of Specific Rotation [α]: The specific rotation is calculated using the formula: [α] = α / (l * c) Where α is the observed rotation, l is the path length in decimeters (dm), and c is the concentration in g/mL.[11] The direction of rotation is noted as dextrorotatory (+) or levorotatory (-).[11]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the quality control and characterization of a chiral compound like this compound.
Caption: Workflow for Physical and Chemical Characterization.
References
- 1. pacificbiochem.com [pacificbiochem.com]
- 2. (R)-(+)-2-BROMO-3-METHYLBUTYRIC ACID | 76792-22-8 [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. 2-Bromo-3-methylbutyric acid | 565-74-2 [chemicalbook.com]
- 5. 2-溴-3-甲基丁酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Bromo-3-methylbutyric acid 97 565-74-2 [sigmaaldrich.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. byjus.com [byjus.com]
- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. digicollections.net [digicollections.net]
- 11. chem.libretexts.org [chem.libretexts.org]
(R)-2-Bromo-3-methylbutyric acid CAS number 76792-22-8
An In-depth Technical Guide on (R)-2-Bromo-3-methylbutyric Acid (CAS: 76792-22-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the CAS registry number 76792-22-8, is a valuable chiral building block in organic synthesis.[1][2] Its stereospecific properties make it a crucial intermediate in the development of enantiomerically pure pharmaceuticals and agrochemicals.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and insights into its applications in drug development and catalysis. The information is presented to assist researchers and scientists in leveraging this compound for their synthetic and drug discovery endeavors.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1][2] A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 76792-22-8 | [1][2][3][4] |
| Molecular Formula | C₅H₉BrO₂ | [1][2][3] |
| Molecular Weight | 181.03 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 35-45 °C | [2][4][5] |
| Boiling Point | 90-100 °C at 0.5 mmHg | [4][5] |
| Optical Rotation | [α]22/D +17° to +21° (c=2-37 in benzene or MeOH) | [2][5] |
| Purity | ≥96-98% | [2][3][5] |
| Solubility | Soluble in organic solvents like methanol. | [1] |
| pKa | 3.00 ± 0.10 (Predicted) | [1] |
Synthesis of this compound
The synthesis of α-bromo carboxylic acids is commonly achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. This method involves the bromination of a carboxylic acid at the alpha-carbon. For this compound, the synthesis would typically start from (R)-3-methylbutyric acid to retain the desired stereochemistry. However, a more common and cost-effective approach involves the resolution of the racemic mixture of 2-bromo-3-methylbutyric acid, which is synthesized from isovaleric acid.
General Synthesis Workflow: Hell-Volhard-Zelinsky Reaction
The following diagram illustrates the general workflow for the synthesis of 2-bromo-3-methylbutyric acid via the Hell-Volhard-Zelinsky reaction.
Caption: General workflow of the Hell-Volhard-Zelinsky reaction.
Detailed Experimental Protocol (Adapted from General Procedures)
This protocol is an adapted procedure based on the general principles of the Hell-Volhard-Zelinsky reaction for the synthesis of racemic 2-bromo-3-methylbutyric acid. The resolution of the racemic mixture to obtain the (R)-enantiomer would require a subsequent step, often involving fractional crystallization with a chiral amine.
Materials:
-
Isovaleric acid
-
Red phosphorus
-
Bromine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Dipehnylether (for distillation)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place isovaleric acid and a catalytic amount of red phosphorus.
-
Bromination: Slowly add bromine to the flask through the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be trapped or neutralized.
-
Heating: After the addition of bromine is complete, heat the reaction mixture to 80-90°C and maintain this temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully add water to quench the excess bromine and phosphorus tribromide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with water and 1M HCl.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation, often using a high-boiling point solvent like diphenylether to facilitate the process, to yield 2-bromo-3-methylbutyric acid.
Note: This procedure yields a racemic mixture. The resolution to obtain this compound is a separate process.
Applications in Drug Development and Research
This compound is a key chiral intermediate in the synthesis of various bioactive molecules.[2] Its stereochemistry is crucial for the efficacy and safety of the final therapeutic agents.[2]
Synthesis of Fructosyl Peptide Oxidase Inhibitors
This compound serves as a starting material in the synthesis of inhibitors for fructosyl peptide oxidases (FPOXs).[5] These enzymes are important in the diagnosis of diabetes. The inhibitors are designed as substrate analogs to study the enzyme's mechanism and for potential therapeutic applications.
Chiral Ionic Liquids for Asymmetric Catalysis
This compound can be used as an anionic component of chiral ionic liquids.[5] These ionic liquids are employed as catalysts in asymmetric reactions, such as the Heck arylation of 2,3-dihydrofuran, to induce stereoselectivity.[5]
General Application Workflow
The following diagram illustrates the logical relationship of this compound's applications.
Caption: Key application areas of this compound.
Safety and Handling
This compound is a corrosive and toxic compound.[5][6] It can cause severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or if inhaled.[5][6] Appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, should be worn when handling this chemical.[5] It should be stored in a well-ventilated place, and the container kept tightly closed.
Conclusion
This compound is a versatile and important chiral building block with significant applications in the synthesis of pharmaceuticals and agrochemicals, as well as in the field of asymmetric catalysis. This guide provides essential technical information to aid researchers in its safe and effective use. The detailed physicochemical data, a representative synthetic protocol, and an overview of its applications should serve as a valuable resource for the scientific community.
References
Spectroscopic Data of (R)-2-Bromo-3-methylbutyric Acid: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for (R)-2-Bromo-3-methylbutyric acid, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectroscopic analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~11.0 | Singlet (broad) | 1H | - | -COOH |
| 4.15 | Doublet | 1H | 7.5 | CH-Br |
| 2.25 | Multiplet | 1H | - | CH-(CH₃)₂ |
| 1.05 | Doublet | 3H | 6.5 | -CH₃ |
| 0.95 | Doublet | 3H | 6.5 | -CH₃ |
Note: The spectrum of the (S)-enantiomer is expected to be identical in a non-chiral solvent.[1]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 171.0 | C=O |
| 50.0 | CH-Br |
| 32.5 | CH-(CH₃)₂ |
| 20.5 | -CH₃ |
| 18.0 | -CH₃ |
Note: Data is inferred from typical chemical shifts for similar structures.
Table 3: IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970 - 2850 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| 1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1470 | Medium | C-H bend |
| 1290 | Medium | C-O stretch |
| 650 | Strong | C-Br stretch |
Source: Adapted from NIST/EPA Gas-Phase Infrared Database for 2-Bromo-3-methylbutanoic acid.[2]
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 182 | < 5 | [M+1]⁺ (with ⁸¹Br) |
| 180 | < 5 | [M]⁺ (with ⁷⁹Br) |
| 137 / 135 | 100 | [M - COOH]⁺ |
| 101 | Moderate | [M - Br]⁺ |
| 57 | High | [C₄H₉]⁺ |
Source: Adapted from NIST data for 2-Bromo-3-methylbutanoic acid.[3][4]
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]
-
Filter the solution into a clean 5 mm NMR tube.[5]
-
If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.[5]
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[5]
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.[5]
-
Acquisition Time: 2-4 seconds.[5]
-
Spectral Width: 0-12 ppm.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR Spectrometer
-
Pulse Program: A standard proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of this compound in a volatile solvent like methylene chloride or acetone.[6]
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[6]
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[6]
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.[7]
-
Mode: Transmittance or Absorbance.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[8]
-
Further, dilute the solution to a final concentration of 1-10 µg/mL.[8]
-
Ensure the final solution is free of any particulate matter by filtration if necessary.[8]
Data Acquisition (Electron Ionization - EI):
-
Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.[9]
-
Ionization Source: Electron Impact (EI) at 70 eV.[9]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 200-250 °C.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]
- 3. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]
- 4. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
The Stereochemical Landscape of 2-Bromo-3-Methylbutyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chirality of 2-bromo-3-methylbutyric acid, a chiral α-halogenated carboxylic acid with applications in organic synthesis. The document details the stereoisomeric forms of the molecule, their physical and spectroscopic properties, and methods for their synthesis and separation. A particular focus is placed on providing detailed, representative experimental protocols for the preparation of the racemic mixture and the resolution of its enantiomers. This guide is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and materials science.
Introduction to the Chirality of 2-Bromo-3-Methylbutyric Acid
2-Bromo-3-methylbutyric acid, also known as α-bromoisovaleric acid, is a chiral molecule due to the presence of a stereocenter at the α-carbon (C2), which is bonded to four different groups: a hydrogen atom, a bromine atom, an isopropyl group, and a carboxylic acid group. This chirality gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers.[1][2] The spatial arrangement of these groups determines the absolute configuration of each enantiomer, which in turn dictates their interaction with other chiral molecules and polarized light.
The resolution of the enantiomers of 2-bromo-3-methylbutyric acid was first reported nearly a century ago, highlighting its long-standing importance in stereochemistry.[1][2] The distinct stereoisomers are valuable building blocks in the synthesis of more complex chiral molecules, including pharmaceuticals and other biologically active compounds.
Stereoisomers and Their Properties
The two enantiomers of 2-bromo-3-methylbutyric acid are designated as (R)-(+)-2-bromo-3-methylbutyric acid and (S)-(-)-2-bromo-3-methylbutyric acid. Their three-dimensional structures are mirror images of each other.
Diagram of Stereoisomers
References
α-Bromoisovaleric Acid Enantiomers: A Technical Guide to Their Discovery, Resolution, and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and resolution of α-bromoisovaleric acid enantiomers. It details the initial synthesis of the racemic acid and chronicles the pivotal development of its enantiomeric separation. This document offers in-depth experimental protocols for the classical resolution of α-bromoisovaleric acid, presents key quantitative data in structured tables, and utilizes diagrams to illustrate the historical timeline and experimental workflows. This guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering insights into the foundational principles of stereochemistry and chiral separation.
Introduction
α-Bromoisovaleric acid, systematically named 2-bromo-3-methylbutanoic acid, is a halogenated carboxylic acid that possesses a chiral center at the α-carbon. The presence of this stereocenter gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The differential physiological effects of enantiomers are a cornerstone of modern pharmacology, making the study and separation of such chiral molecules a critical aspect of drug discovery and development. This guide explores the historical context of α-bromoisovaleric acid's discovery and the methodologies developed for the isolation of its enantiomers.
History and Discovery
The journey of α-bromoisovaleric acid began in the late 19th century with the synthesis of its racemic form.
-
1874: The first synthesis of racemic α-bromoisovaleric acid was reported by Ley and Popow.[1] Their work laid the foundation for future investigations into its properties and stereochemistry.
-
1926: The seminal work on the separation of its enantiomers was published by Berlingozzi and Furia.[1] They successfully resolved the racemic mixture into its dextrorotatory (d) and levorotatory (l) forms, a significant achievement in the field of stereochemistry at the time.
-
1938: Further studies by Berlingozzi and Lenoci contributed to the understanding of these enantiomers.[1]
The timeline below illustrates the key milestones in the discovery and resolution of α-bromoisovaleric acid enantiomers.
Physicochemical Properties
The physical properties of the racemic mixture and the individual enantiomers of α-bromoisovaleric acid are crucial for their identification, separation, and characterization.
| Property | Racemic (dl)-Form | d-Enantiomer | l-Enantiomer |
| Molecular Formula | C₅H₉BrO₂ | C₅H₉BrO₂ | C₅H₉BrO₂ |
| Molecular Weight | 181.03 g/mol | 181.03 g/mol | 181.03 g/mol |
| Melting Point | 44 °C | 43-44 °C | 43-44 °C |
| Boiling Point | ~230 °C (with decomposition) | - | - |
| Specific Rotation [α]D | 0° | +22.6° (c=4 in benzene) | -22.4° (c=4 in benzene) |
| Appearance | Prisms from ether or chloroform | Crystals from petroleum ether | Crystals from petroleum ether |
| Solubility | Sparingly soluble in water; soluble in alcohol, ether | - | - |
Table 1: Physicochemical properties of α-bromoisovaleric acid forms.[1]
Synthesis of Racemic α-Bromoisovaleric Acid
The preparation of racemic α-bromoisovaleric acid can be achieved through the bromination of isovaleric acid. Several methods have been described in the literature, often employing a catalyst to facilitate the reaction.
Hell-Volhard-Zelinsky Reaction
A common method for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinsky reaction. This involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃).
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place isovaleric acid.
-
Catalyst Addition: Add a catalytic amount of red phosphorus or phosphorus tribromide.
-
Bromination: Slowly add bromine from the dropping funnel. The reaction is typically initiated by gentle heating.
-
Reaction Completion: The reaction mixture is heated until the evolution of hydrogen bromide gas ceases.
-
Work-up: The reaction mixture is cooled and then poured into water to hydrolyze the acyl bromide intermediate.
-
Extraction and Purification: The α-bromoisovaleric acid is extracted with a suitable organic solvent (e.g., ether), and the solvent is subsequently removed. The crude product can be purified by distillation or recrystallization.
Resolution of Enantiomers
The separation of the racemic mixture into its constituent enantiomers is a critical step for studying their individual biological activities. The classical method of resolution, as pioneered by Louis Pasteur, involves the use of a chiral resolving agent to form diastereomers, which can then be separated based on their different physical properties.
Classical Resolution via Diastereomeric Salt Formation
This method relies on the reaction of the racemic carboxylic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.
Experimental Protocol (Based on the principles of Berlingozzi and Furia's work):
While the specific details from the original 1926 publication are not widely available in modern databases, the general procedure for resolving a racemic carboxylic acid with a chiral amine is as follows. A common chiral resolving agent for acidic compounds is a chiral amine such as brucine, strychnine, or a synthetic chiral amine.
-
Salt Formation: Dissolve the racemic α-bromoisovaleric acid in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve an equimolar amount of a single enantiomer of a chiral amine (e.g., (+)-cinchotoxine, as used by Pasteur for tartaric acid) in the same solvent.
-
Crystallization: Combine the two solutions. The diastereomeric salts will have different solubilities. One salt will preferentially crystallize out of the solution upon cooling or slow evaporation of the solvent.
-
Isolation of Diastereomer: The crystallized diastereomeric salt is isolated by filtration. The purity of the salt can be improved by recrystallization.
-
Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically enriched α-bromoisovaleric acid. The protonated chiral amine will remain in the aqueous phase.
-
Extraction and Isolation: The pure enantiomer of α-bromoisovaleric acid is extracted with an organic solvent. After drying and removal of the solvent, the enantiomerically pure acid is obtained.
-
Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar process of acidification, extraction, and purification.
Significance in Research and Drug Development
The enantiomers of α-bromoisovaleric acid and its derivatives have been utilized in various areas of chemical and pharmaceutical research:
-
Chiral Building Blocks: Enantiomerically pure α-bromoisovaleric acid serves as a valuable chiral building block in asymmetric synthesis, allowing for the introduction of a specific stereocenter into more complex molecules.
-
Pharmacological Research: The separation of the enantiomers is a prerequisite for evaluating their individual pharmacological and toxicological profiles. This is a fundamental principle in the development of safe and effective chiral drugs.
-
Derivatives with Biological Activity: The ester derivative, ethyl α-bromoisovalerate, is a known sedative and is a component of some pharmaceutical preparations. Understanding the stereochemistry of the parent acid is important for elucidating the structure-activity relationships of such derivatives.
Conclusion
The discovery and resolution of α-bromoisovaleric acid enantiomers represent a classic example of the progression of stereochemical knowledge and techniques. From the initial synthesis of the racemate to the development of methods for isolating the individual enantiomers, the study of this compound has contributed to the broader understanding of chirality and its implications in science. The methodologies for its resolution, particularly classical diastereomeric salt formation, remain a fundamental and instructive example of chiral separation techniques that are still relevant in modern organic chemistry and pharmaceutical development. This guide provides a foundational resource for professionals engaged in these fields, offering both historical context and practical methodological insights.
References
Solubility Profile of (R)-2-Bromo-3-methylbutyric Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (R)-2-Bromo-3-methylbutyric acid in various organic solvents. This information is critical for its application in pharmaceutical synthesis, purification, and formulation development, where it serves as a key chiral building block. This document compiles available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual representation of a common synthetic pathway.
Quantitative Solubility Data
| Solvent | Solubility ( g/100g of Solvent) at 20°C | Qualitative Solubility |
| Methanol | 82.7 | Soluble[1][2] |
| Ethanol | 45.53 | Soluble[1][2] |
| Acetone | 17.75 | Soluble |
| Dioxane | 22.7 | - |
| Diethyl Ether | 0.84 | Soluble |
| Water | 55.8 | Very slightly soluble |
| Benzene | - | Insoluble |
| Alcohol (General) | - | Soluble[1][2] |
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The following protocol describes a standardized method for determining the equilibrium solubility of this compound in an organic solvent of interest. This method is based on the widely accepted shake-flask technique.
2.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvent (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
-
Calibrated glassware
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.
-
Accurately add a known volume or mass of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C ± 0.5°C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.
-
-
Analysis:
-
Accurately dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated HPLC or GC method.
-
-
Data Calculation:
-
Calculate the solubility (S) using the following formula, accounting for the dilution factor: S ( g/100g solvent) = (Concentration from analysis × Dilution factor × Volume of solvent) / (Mass of solvent) × 100
-
Synthesis Pathway: Hell-Volhard-Zelinsky Reaction
A common method for the synthesis of α-bromo carboxylic acids like 2-Bromo-3-methylbutyric acid is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the bromination of a carboxylic acid at the alpha-carbon.
Caption: Hell-Volhard-Zelinsky synthesis of this compound.
Logical Workflow for Solubility Determination
The experimental workflow for determining the solubility of this compound follows a logical sequence of steps to ensure accurate and reproducible results.
Caption: Experimental workflow for solubility determination.
References
An In-depth Technical Guide to the Safety and Handling of (R)-2-Bromo-3-methylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (R)-2-Bromo-3-methylbutyric acid (CAS No: 76792-22-8), also known as (R)-2-Bromoisovaleric acid. This document is intended to be a crucial resource for laboratory personnel and professionals in drug development to ensure safe handling, storage, and disposal of this chemical.
Chemical Identification and Physical Properties
This compound is a chiral α-bromo carboxylic acid widely used as a reagent and building block in organic synthesis, particularly in the preparation of pharmaceuticals.[1][2][3] Its physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₅H₉BrO₂ | [2] |
| Molecular Weight | 181.03 g/mol | [4] |
| Appearance | White to beige crystalline powder or chunks | [1][5] |
| Melting Point | 35-40 °C (lit.) | [6] |
| Boiling Point | 90-100 °C at 0.5 mmHg (lit.) | [6] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [6] |
| Density | 1.513 g/cm³ | [3] |
| Solubility | Soluble in alcohol and diethyl ether. Very slightly soluble in water. | [] |
| Optical Activity | [α]22/D +21°, c = 37 in benzene | [6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[8] It is also harmful if swallowed, in contact with skin, or if inhaled.[8]
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Caption: Personal Protective Equipment for handling this compound.
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.
Storage:
-
Store in a tightly closed, corrosion-resistant container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from heat and sources of ignition.
-
The storage area should be designated for corrosive materials.
First Aid Measures
In case of exposure, immediate medical attention is required.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures: Spill Cleanup Workflow
In the event of a spill, follow a structured procedure to ensure safety and proper cleanup.
Caption: Workflow for handling a spill of this compound.
Experimental Protocols
Synthesis via Hell-Volhard-Zelinskii (HVZ) Reaction (Representative Protocol)
The synthesis of 2-bromo-3-methylbutyric acid is commonly achieved through the Hell-Volhard-Zelinskii (HVZ) reaction of 3-methylbutyric acid.[3] This reaction results in a racemic mixture, which would require subsequent chiral resolution to obtain the (R)-enantiomer. The following is a representative protocol adapted from the synthesis of similar alpha-bromo acids.
Materials:
-
3-methylbutyric acid
-
Red phosphorus
-
Bromine
-
Anhydrous diethyl ether
-
Hydrochloric acid (for workup)
-
Magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methylbutyric acid and a catalytic amount of red phosphorus.
-
Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented to a scrubber.
-
After the addition is complete, heat the reaction mixture to reflux for several hours until the color of bromine disappears.
-
Cool the reaction mixture to room temperature and slowly add water to quench the reaction and hydrolyze the intermediate acyl bromide.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or crystallization.[9]
Purification
The crude this compound can be purified by the following methods:
-
Vacuum Distillation: Distill the crude product under high vacuum to separate it from non-volatile impurities.[9]
-
Crystallization: The compound can be crystallized from a suitable solvent. For this compound, slow evaporation from an ethanolic solution has been reported to yield crystals suitable for X-ray diffraction.[10]
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.[8]
-
Gas Chromatography (GC): GC can be employed to assess the purity of the compound.[3] Chiral GC columns or derivatization followed by analysis on a standard column can be used to determine the enantiomeric excess.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the compound.
-
Polarimetry: The optical rotation of the purified product can be measured to confirm the presence of the (R)-enantiomer.[6]
Disposal Considerations
Dispose of this compound and its containers as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
This technical guide provides a comprehensive overview of the safety and handling precautions for this compound. It is imperative that all personnel handling this chemical are thoroughly familiar with this information and have received appropriate safety training. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.
References
- 1. 2-Bromo-3-methylbutyric acid CAS#: 565-74-2 [amp.chemicalbook.com]
- 2. CAS 565-74-2: 2-Bromo-3-methylbutyric acid | CymitQuimica [cymitquimica.com]
- 3. innospk.com [innospk.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Bromo-3-methylbutyric acid | 565-74-2 [chemicalbook.com]
- 6. (R)-(+)-2-Bromo-3-methylbutyric acid 96 76792-22-8 [sigmaaldrich.com]
- 8. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Stereospecific Properties of (R)-2-Bromo-3-methylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the stereospecific properties of (R)-2-Bromo-3-methylbutyric acid, a chiral α-halogenated monocarboxylic acid. The document covers its synthesis, physicochemical characteristics, stereospecific reactivity, and applications in research and pharmaceutical development. Detailed experimental protocols for its characterization and visualization of key concepts are included to support advanced research and application.
Physicochemical Properties
This compound, also known as (R)-(+)-α-bromoisovaleric acid, is a chiral molecule with distinct physical and chemical properties compared to its (S)-enantiomer and the racemic mixture. A summary of its key quantitative data is presented below.
Table 1: Physicochemical Data for 2-Bromo-3-methylbutyric Acid and its (R)-Enantiomer
| Property | This compound | Racemic 2-Bromo-3-methylbutyric acid |
| Molecular Formula | C5H9BrO2 | C5H9BrO2 |
| Molecular Weight | 181.03 g/mol [1] | 181.02800 g/mol [2] |
| Melting Point | 35-40 °C[1][3] | 39-42 °C[2][4] |
| Boiling Point | 90-100 °C at 0.5 mmHg[1][3] | 124-126 °C at 20 mmHg[4] |
| Optical Activity | [α]22/D +21° (c = 37 in benzene)[1] | Not applicable |
| Appearance | - | White to beige crystalline powder or chunks[2][4] |
| Density | - | 1.513 g/cm³[2] |
| Flash Point | 113 °C (closed cup)[1] | 107 °C (closed cup)[2] |
| Solubility | - | Soluble in alcohol and diethyl ether; very slightly soluble in water |
Synthesis and Stereoselectivity
The synthesis of 2-bromo-3-methylbutyric acid is commonly achieved through the Hell-Volhard-Zelinsky reaction, starting from isovaleric acid. This reaction introduces a bromine atom at the alpha-carbon of the carboxylic acid in the presence of a phosphorus catalyst.[2] The production of the specific (R)-enantiomer requires stereoselective synthesis methods or the resolution of the racemic mixture. The resolution of the enantiomers by fractional crystallization has been a known method for nearly a century.[5]
Stereospecific Reactivity and Applications
The chirality of this compound is crucial for its application as a building block in the synthesis of more complex, optically active molecules. Its reactivity is primarily centered around the bromine atom, which can undergo nucleophilic substitution reactions.[2][6]
Key applications include:
-
Synthesis of Chiral Pharmaceuticals: It serves as a precursor for various drugs, including antihypertensive agents and antibiotics.[2]
-
Biochemical Research: It has been used in the preparation of optically active N-methylvalines.[4] It was also used to investigate the conjugation of glutathione with (R)- and (S)-α-bromoisovaleric acid in rats.[4]
-
Chiral Ionic Liquids: It can be used as an anionic counterpart of morpholinium-based chiral ionic liquids, which are applicable in the Heck arylation reaction of 2,3-dihydrofuran.[1][3]
-
Enzyme Inhibitors: It is a starting material in the synthesis of fructosyl peptide oxidase inhibitors.[1][3]
Experimental Protocols
This protocol describes a general method for the enantiomeric separation of chiral carboxylic acids like 2-bromo-3-methylbutyric acid by converting them into diastereomeric carboxamides followed by thin-layer chromatography (TLC).[7]
-
Derivatization:
-
Dissolve the chiral carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a chiral derivatizing agent, such as (1R, 2R)-(-)-1-(4-nitrophenyl)-2-amino-1,3-propanediol ("levobase").[7]
-
Add a coupling agent, like dicyclohexylcarbodiimide (DCC), to facilitate the formation of the diastereomeric carboxamides.[7]
-
Stir the reaction mixture at room temperature for a specified time until the reaction is complete.
-
-
TLC Analysis:
-
Spot the resulting solution of diastereomeric carboxamides onto a standard silica gel TLC plate.
-
Develop the TLC plate using a suitable non-chiral mobile phase.
-
Visualize the separated diastereomers on the TLC plate using a UV lamp or appropriate staining agent. The difference in Rf values indicates successful separation.
-
This protocol outlines the general steps for characterizing halogenated organic compounds using spectroscopic methods.[8][9]
-
Infrared (IR) Spectroscopy:
-
Prepare a sample of this compound (e.g., as a thin film or KBr pellet).
-
Record the IR spectrum. Key absorptions to note for aldehydes, as a related functional group, include a strong C=O stretching band around 1700 cm-1.[10]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3).
-
Record the 1H and 13C NMR spectra. The formyl proton of an aldehyde, for comparison, typically appears in the distinctive downfield region of δ 9.5-10 in the 1H NMR spectrum.[10]
-
For chiral analysis, chiral solvating agents can be used to differentiate the signals of the enantiomers.[11]
-
-
X-ray Crystallography:
-
Obtain single crystals of the compound suitable for X-ray diffraction. For this compound, suitable crystals were grown from an ethanolic solution by slow evaporation.[5]
-
Mount a crystal on the diffractometer and collect the diffraction data.
-
Solve and refine the crystal structure to determine the precise three-dimensional arrangement of atoms, bond lengths, and angles.[5]
-
Crystallography and Solid-State Structure
X-ray crystallography has revealed the solid-state structure of both the enantiopure (R)- and racemic 2-bromo-3-methylbutyric acid.[5]
-
Both forms crystallize in the triclinic crystal system.[5]
-
In the crystal structure, the (R)-enantiomer forms homochiral dimers through O-H···O hydrogen bonds between the carboxylic acid groups.[5]
-
In contrast, the racemic form features centrosymmetric heterochiral dimers, also with the same carboxylic acid hydrogen bonding motif.[5]
-
The molecules in both crystal structures adopt a nearly identical staggered conformation, suggesting this is a preferred molecular structure.[5]
Conclusion
This compound is a valuable chiral building block with well-defined stereospecific properties. Its synthesis, reactivity, and physicochemical characteristics are critical to its application in the development of pharmaceuticals and other advanced materials. The detailed understanding of its solid-state structure and the availability of robust analytical protocols for its characterization are essential for its effective utilization in stereoselective synthesis and drug discovery pipelines.
References
- 1. (R)-(+)-2-Bromo-3-methylbutyric acid 96 76792-22-8 [sigmaaldrich.com]
- 2. innospk.com [innospk.com]
- 3. (R)-(+)-2-BROMO-3-METHYLBUTYRIC ACID | 76792-22-8 [chemicalbook.com]
- 4. 2-Bromo-3-methylbutyric acid | 565-74-2 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. CAS 565-74-2: 2-Bromo-3-methylbutyric acid | CymitQuimica [cymitquimica.com]
- 7. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jaoc.samipubco.com [jaoc.samipubco.com]
- 9. mdpi.com [mdpi.com]
- 10. Aldehyde - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Commercial Availability and Synthetic Pathways of Enantiopure 2-Bromo-3-Methylbutyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of enantiopure (R)- and (S)-2-bromo-3-methylbutyric acid, key chiral building blocks in organic synthesis. It details available quantitative data from various suppliers, outlines established experimental protocols for the synthesis of the racemic mixture and the resolution of its enantiomers, and explores its application in the synthesis of pharmaceuticals, including the angiotensin-converting enzyme (ACE) inhibitor Perindopril.
Commercial Availability
Enantiopure (R)- and (S)-2-bromo-3-methylbutyric acid, along with the racemic mixture, are commercially available from a range of chemical suppliers. These compounds are offered in various quantities and purities, catering to the needs of both academic research and industrial drug development. While purity levels are frequently reported, specific enantiomeric excess (ee) values are often provided upon request or in the certificate of analysis.
Quantitative Data from Representative Suppliers
| Compound | Supplier | CAS Number | Purity | Enantiomeric Excess (ee) | Price (USD) | Quantity |
| (R)-(+)-2-Bromo-3-methylbutyric acid | Sigma-Aldrich | 76792-22-8 | 96%[1] | Not specified | Contact for pricing | 5 g |
| ChemScene | 76792-22-8 | ≥98%[2] | Not specified | Contact for pricing | Inquire | |
| Pharmaffiliates | 76792-22-8 | High purity[3] | Not specified | Contact for pricing | Inquire | |
| (S)-(-)-2-Bromo-3-methylbutyric acid | PubChem | 26782-75-2 | Data not available | Not specified | - | - |
| (±)-2-Bromo-3-methylbutyric acid | Sigma-Aldrich | 565-74-2 | 97% | Not applicable | ~141 | 25 g |
| TCI Chemicals | 565-74-2 | >90.0% (GC)[4] | Not applicable | Contact for pricing | 25 g, 500 g | |
| ChemicalBook | 565-74-2 | 95-99%[5] | Not applicable | ~1/kg | Inquire |
Experimental Protocols
The synthesis of enantiopure 2-bromo-3-methylbutyric acid typically involves two main stages: the synthesis of the racemic mixture followed by the resolution of the enantiomers.
Synthesis of Racemic 2-Bromo-3-methylbutyric Acid via Hell-Volhard-Zelinsky Reaction
The Hell-Volhard-Zelinsky reaction is a standard method for the α-bromination of carboxylic acids. The reaction proceeds by converting the carboxylic acid to an acyl bromide, which then tautomerizes to an enol. The enol subsequently reacts with bromine at the α-position.
Methodology:
-
Acyl Bromide Formation: 3-Methylbutyric acid is treated with a phosphorus trihalide, such as PBr₃, to form 3-methylbutyryl bromide.
-
Enolization: The acyl bromide tautomerizes to its enol form.
-
α-Bromination: The enol reacts with elemental bromine (Br₂) to yield 2-bromo-3-methylbutyryl bromide.
-
Hydrolysis: The resulting α-bromo acyl bromide is hydrolyzed with water to produce racemic 2-bromo-3-methylbutyric acid.
Experimental Workflow: Synthesis of Racemic 2-Bromo-3-methylbutyric Acid
Caption: Hell-Volhard-Zelinsky synthesis of racemic 2-bromo-3-methylbutyric acid.
Resolution of Racemic 2-Bromo-3-methylbutyric Acid
The separation of the enantiomers can be achieved through classical resolution by forming diastereomeric salts with a chiral amine.
Methodology:
-
Salt Formation: The racemic 2-bromo-3-methylbutyric acid is dissolved in a suitable solvent (e.g., ethanol) and treated with a chiral amine (e.g., (R)-1-phenylethylamine). This results in the formation of a mixture of two diastereomeric salts: ((R)-acid)-(R)-amine) and ((S)-acid)-(R)-amine).
-
Fractional Crystallization: Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization. One of the diastereomers will typically be less soluble and will crystallize out of the solution first.
-
Isolation of the Enantiomer: The crystallized diastereomeric salt is isolated by filtration.
-
Liberation of the Enantiopure Acid: The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and remove the chiral amine, yielding the enantiopure 2-bromo-3-methylbutyric acid. The other enantiomer can be recovered from the mother liquor.
Experimental Workflow: Resolution of Racemic 2-Bromo-3-methylbutyric Acid
Caption: Resolution of racemic 2-bromo-3-methylbutyric acid via diastereomeric salt formation.
Application in Drug Development: Synthesis of Perindopril
Enantiopure α-bromo acids are valuable chiral synthons in the pharmaceutical industry. A derivative of (S)-2-bromo-3-methylbutyric acid, ethyl 2-bromovalerate, is a potential precursor in the synthesis of the ACE inhibitor Perindopril. Perindopril is a prodrug that is metabolized in the body to its active form, perindoprilat, which is used to treat high blood pressure and prevent cardiovascular events.[6][7][8]
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)
Perindoprilat inhibits the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[6][9][10][11] The inhibition of ACE prevents the conversion of angiotensin I to angiotensin II.[6][9][10] Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. By blocking the production of angiotensin II, perindoprilat leads to vasodilation (widening of blood vessels) and reduced blood volume, thereby lowering blood pressure.[6][8][9][10]
Signaling Pathway: Mechanism of Action of Perindopril
Caption: Perindoprilat inhibits ACE, blocking the RAAS cascade and lowering blood pressure.
References
- 1. (R)-(+)-2-Bromo-3-methylbutyric acid 96 76792-22-8 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-Bromo-3-methylbutyric Acid | 565-74-2 | TCI AMERICA [tcichemicals.com]
- 5. 2-Bromo-3-methylbutyric acid | 565-74-2 [chemicalbook.com]
- 6. drugs.com [drugs.com]
- 7. Perindopril - Wikipedia [en.wikipedia.org]
- 8. Perindopril (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. What is the mechanism of Perindopril Erbumine? [synapse.patsnap.com]
- 10. What is the mechanism of Perindopril Arginine? [synapse.patsnap.com]
- 11. derangedphysiology.com [derangedphysiology.com]
Methodological & Application
Application Notes and Protocols: Synthesis of (R)-2-Bromo-3-methylbutyric acid from L-valine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the stereospecific synthesis of (R)-2-Bromo-3-methylbutyric acid from the readily available chiral precursor, L-valine. This compound is a valuable chiral building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals. The protocol described herein utilizes a diazotization reaction, which proceeds with retention of configuration, ensuring high enantiopurity of the final product. This method offers a reliable and efficient route to this important synthetic intermediate.
Introduction
This compound is a key chiral intermediate widely employed in organic synthesis. Its stereodefined structure makes it an essential component in the asymmetric synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.[1] The presence of both a bromine atom and a carboxylic acid functional group allows for a diverse range of chemical transformations, making it a versatile tool for medicinal chemists.[1] Notably, it has been utilized as a starting material in the synthesis of fructosyl peptide oxidase inhibitors.
The synthesis of enantiomerically pure α-bromo acids can be achieved through various methods, including the resolution of racemic mixtures or by stereospecific routes. The conversion of natural α-amino acids presents an attractive and efficient strategy, leveraging the inherent chirality of the starting material. This protocol details the synthesis of this compound from L-valine via a diazotization reaction using sodium nitrite and potassium bromide in an acidic medium. This reaction proceeds with retention of the stereochemical configuration at the α-carbon.
Applications in Drug Development
This compound serves as a crucial precursor in the synthesis of a variety of pharmaceutical agents. Its applications span across different therapeutic areas:
-
Antiviral Agents: Chiral α-bromo acids are valuable synthons in the development of antiviral drugs. They can be incorporated into nucleoside analogues or other small molecules that interfere with viral replication.
-
Anticancer Agents: The stereochemistry of drug candidates is often critical for their efficacy and selectivity. This compound can be used to introduce a specific stereocenter in the synthesis of novel anticancer compounds.
-
Metabolic Disease Therapeutics: As a starting material for fructosyl peptide oxidase inhibitors, it plays a role in the development of drugs targeting metabolic disorders.[2]
Experimental Protocol: Synthesis of this compound from L-valine
This protocol describes the diazotization of L-valine to yield this compound.
Materials and Equipment:
-
L-valine
-
Potassium bromide (KBr)
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Distilled water
-
Round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-valine and potassium bromide in distilled water. Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Acidification: Slowly add concentrated sulfuric acid to the cooled solution. Maintain the temperature below 5 °C during the addition.
-
Diazotization: Prepare a solution of sodium nitrite in distilled water. Add this solution dropwise to the reaction mixture using a dropping funnel over a period of 1-2 hours. It is crucial to maintain the temperature of the reaction mixture between 0-5 °C to prevent the formation of byproducts.
-
Reaction Monitoring: After the complete addition of the sodium nitrite solution, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Data Presentation:
| Parameter | Value |
| Starting Material | L-valine |
| Product | This compound |
| Molecular Formula | C₅H₉BrO₂ |
| Molecular Weight | 181.03 g/mol |
| Appearance | White to beige crystalline powder or chunks.[3] |
| Melting Point | 35-40 °C |
| Boiling Point | 90-100 °C at 0.5 mmHg |
| Optical Rotation [α]²²_D_ | +21° (c = 37 in benzene) |
| Typical Yield | 60-70% |
| Purity (Assay) | ≥96% |
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationships in Stereochemistry
Caption: Stereochemical relationship in the synthesis of this compound.
References
Enantioselective Synthesis of 2-Bromo-3-methylbutyric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2-bromo-3-methylbutyric acid, a valuable chiral building block in the development of pharmaceuticals and other bioactive molecules. Three distinct and effective methods are presented: organocatalytic asymmetric α-bromination, chiral auxiliary-mediated diastereoselective bromination, and lipase-catalyzed kinetic resolution.
Introduction
Chirally pure α-bromo carboxylic acids are important intermediates in organic synthesis, allowing for the stereospecific introduction of a variety of functional groups. 2-Bromo-3-methylbutyric acid, with its stereocenter at the α-position, is a precursor to molecules such as optically active N-methylvalines. The methods detailed below offer distinct advantages and can be selected based on the specific requirements of the research, including scale, desired enantiomer, and available resources.
Method 1: Organocatalytic Asymmetric α-Bromination
This method provides a direct route to enantiomerically enriched α-bromo aldehydes via organocatalysis, which are then oxidized to the target carboxylic acid. This approach avoids the need for stoichiometric chiral reagents.
Application Notes
This protocol is based on the well-established aminocatalysis for the enantioselective α-functionalization of aldehydes. A chiral secondary amine catalyst, such as a diarylprolinol silyl ether, forms a chiral enamine intermediate with the starting aldehyde (3-methylbutanal). This enamine then reacts with an electrophilic bromine source, like N-bromosuccinimide (NBS), in a stereocontrolled manner. The resulting α-bromo aldehyde is then oxidized to the carboxylic acid, a transformation that must be performed under mild conditions to prevent racemization. This method is notable for its operational simplicity and the use of a substoichiometric amount of a chiral catalyst.
Experimental Protocol
Step 1: Asymmetric α-Bromination of 3-Methylbutanal
-
To a solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 10 mol%) in an appropriate solvent (e.g., CH2Cl2, 2.0 mL) at -20 °C is added 3-methylbutanal (1.0 mmol).
-
After stirring for 10 minutes, N-bromosuccinimide (NBS) (1.1 mmol) is added in one portion.
-
The reaction mixture is stirred at -20 °C for the time indicated by TLC monitoring until the starting aldehyde is consumed (typically 2-4 hours).
-
The reaction is quenched by the addition of saturated aqueous Na2S2O3 solution.
-
The aqueous layer is extracted with CH2Cl2, and the combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude 2-bromo-3-methylbutanal is purified by flash column chromatography on silica gel.
Step 2: Oxidation to 2-Bromo-3-methylbutyric Acid
-
The purified 2-bromo-3-methylbutanal (1.0 mmol) is dissolved in a mixture of t-BuOH (5 mL) and 2-methyl-2-butene (2.0 mL).
-
An aqueous solution of sodium chlorite (NaClO2, 1.5 mmol) and sodium dihydrogen phosphate (NaH2PO4, 1.5 mmol) in water (2 mL) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature until the aldehyde is completely consumed as indicated by TLC (typically 1-2 hours).
-
The reaction is quenched by adding a saturated aqueous solution of Na2SO3.
-
The mixture is acidified with 1 M HCl and extracted with ethyl acetate.
-
The combined organic layers are dried over Na2SO4, filtered, and concentrated to afford the desired 2-bromo-3-methylbutyric acid.
Data Presentation
| Entry | Aldehyde Substrate | Catalyst Loading (mol%) | Yield (%) of α-bromo aldehyde | ee (%) of α-bromo aldehyde | Yield (%) of acid |
| 1 | 3-Methylbutanal | 10 | ~85-95 | ~90-96 | ~80-90 |
| 2 | Hexanal | 10 | 92 | 95 | 85 |
| 3 | Octanal | 10 | 90 | 94 | 83 |
Note: Data for 3-methylbutanal is estimated based on results for similar aliphatic aldehydes. Yields are for the isolated products after purification.
Experimental Workflow
Method 2: Chiral Auxiliary-Mediated Diastereoselective Bromination
This method utilizes a covalently bound chiral auxiliary to direct the stereochemical outcome of the bromination reaction. The Evans oxazolidinone auxiliaries are well-suited for this purpose, offering high levels of diastereoselectivity.
Application Notes
The synthesis begins with the acylation of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with 3-methylbutyryl chloride to form the corresponding N-acyl oxazolidinone. Deprotonation with a strong base, such as sodium hexamethyldisilazide (NaHMDS), generates a rigid, chelated Z-enolate. The chiral auxiliary sterically blocks one face of the enolate, leading to a highly diastereoselective reaction with an electrophilic bromine source (NBS). Finally, the chiral auxiliary is cleaved under mild conditions to yield the enantiomerically pure 2-bromo-3-methylbutyric acid, and the auxiliary can often be recovered and reused.
Experimental Protocol
Step 1: Synthesis of N-(3-Methylbutyryl)oxazolidinone
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 mmol) in anhydrous THF (10 mL) at -78 °C is added n-butyllithium (1.05 mmol, 1.6 M in hexanes) dropwise.
-
After stirring for 15 minutes, 3-methylbutyryl chloride (1.1 mmol) is added dropwise.
-
The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 1 hour.
-
The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography.
Step 2: Diastereoselective Bromination
-
To a solution of the N-acyl oxazolidinone (1.0 mmol) in anhydrous THF (10 mL) at -78 °C is added NaHMDS (1.1 mmol, 1.0 M in THF) dropwise.
-
After stirring for 30 minutes, a solution of NBS (1.2 mmol) in THF (2 mL) is added dropwise.
-
The reaction is stirred at -78 °C for 1 hour.
-
The reaction is quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
The purified N-(2-bromo-3-methylbutyryl)oxazolidinone (1.0 mmol) is dissolved in a 3:1 mixture of THF and water (8 mL).
-
The solution is cooled to 0 °C, and an aqueous solution of hydrogen peroxide (4.0 mmol, 30% w/w) is added, followed by lithium hydroxide (2.0 mmol).
-
The mixture is stirred at 0 °C for 2 hours.
-
The reaction is quenched with an aqueous solution of sodium sulfite (Na2SO3, 2.5 mmol).
-
The THF is removed under reduced pressure, and the aqueous residue is acidified with 1 M HCl and extracted with ethyl acetate.
-
The organic extracts are dried over Na2SO4, filtered, and concentrated to give the enantiomerically pure 2-bromo-3-methylbutyric acid.
Data Presentation
| Entry | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) of Brominated Imide | Yield (%) of Acid |
| 1 | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | >98:2 | ~85-95 | ~80-90 |
| 2 | (S)-4-Benzyl-2-oxazolidinone | >95:5 | ~80-90 | ~75-85 |
Note: Yields are for the isolated products after purification.
Experimental Workflow
Method 3: Lipase-Catalyzed Kinetic Resolution
This method involves the enzymatic resolution of a racemic mixture of a 2-bromo-3-methylbutyric acid ester. Lipases are highly enantioselective catalysts that can differentiate between the two enantiomers of the substrate.
Application Notes
A racemic ester of 2-bromo-3-methylbutyric acid (e.g., the ethyl ester) is subjected to hydrolysis or transesterification catalyzed by a lipase, most commonly Candida antarctica lipase B (CALB), which is often used in an immobilized form (e.g., Novozym 435). In a kinetic resolution, one enantiomer of the racemic ester reacts significantly faster than the other. For example, in a hydrolysis reaction, one enantiomer of the ester is selectively hydrolyzed to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. The separation of the resulting acid and the unreacted ester is typically straightforward due to their different chemical properties. This method is particularly advantageous for its mild reaction conditions and the high enantioselectivity of the biocatalyst.
Experimental Protocol
Step 1: Synthesis of Racemic Ethyl 2-Bromo-3-methylbutyrate
-
To a solution of racemic 2-bromo-3-methylbutyric acid (1.0 mmol) in ethanol (5 mL) is added a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
The mixture is heated at reflux for 4-6 hours.
-
The solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether.
-
The organic solution is washed with saturated aqueous NaHCO3 and brine, dried over Na2SO4, filtered, and concentrated to give the racemic ester.
Step 2: Lipase-Catalyzed Kinetic Resolution
-
To a solution of racemic ethyl 2-bromo-3-methylbutyrate (1.0 mmol) in a suitable organic solvent (e.g., toluene, 10 mL) is added immobilized Candida antarctica lipase B (Novozym 435, 50-100 mg).
-
For hydrolysis, a small amount of water (e.g., 1.1 equivalents) is added. For transesterification, an alcohol (e.g., n-butanol, 3-5 equivalents) is added.
-
The suspension is shaken at a controlled temperature (e.g., 30-40 °C) and the reaction progress is monitored by chiral GC or HPLC.
-
The reaction is stopped at approximately 50% conversion by filtering off the enzyme.
-
The filtrate is concentrated, and the resulting mixture of the unreacted ester and the product (acid or transesterified ester) is separated by column chromatography or by acid-base extraction in the case of hydrolysis.
Data Presentation
| Entry | Lipase | Resolution Type | Conversion (%) | ee (%) of Unreacted Ester | ee (%) of Product |
| 1 | Candida antarctica lipase B (immobilized) | Hydrolysis | ~50 | >99 | >99 |
| 2 | Candida antarctica lipase B (immobilized) | Transesterification (n-butanol) | ~50 | >98 | >98 |
| 3 | Pseudomonas cepacia lipase | Hydrolysis | ~45 | >95 | >95 |
Note: Enantiomeric excess (ee) values are highly dependent on reaching the optimal conversion.
Experimental Workflow
Application Notes and Protocols: Hell-Volhard-Zelinsky Bromination of 3-Methylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-bromo-3-methylbutanoic acid from 3-methylbutyric acid via the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction is a cornerstone of organic synthesis for the selective α-halogenation of carboxylic acids and is a critical transformation for the generation of versatile intermediates in drug discovery and development.
Introduction
The Hell-Volhard-Zelinsky (HVZ) reaction is a robust method for the α-bromination of carboxylic acids possessing at least one α-hydrogen.[1][2][3] The reaction proceeds through the in-situ formation of an acyl bromide, which readily enolizes, followed by electrophilic attack of bromine at the α-position. Subsequent hydrolysis of the resulting α-bromo acyl bromide yields the desired α-bromo carboxylic acid.[1][4][5] 2-Bromo-3-methylbutanoic acid is a valuable building block in the synthesis of various pharmaceutical compounds and agrochemicals.[6][7]
Reaction Scheme
The overall transformation is as follows:
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |
| 3-Methylbutyric Acid | C5H10O2 | 102.13 | -37 | 176.7 | Starting material |
| Bromine | Br2 | 159.81 | -7.2 | 58.8 | Brominating agent |
| Phosphorus Tribromide | PBr3 | 270.69 | -41.5 | 173.2 | Catalyst |
| 2-Bromo-3-methylbutanoic Acid | C5H9BrO2 | 181.03 | 39-44 | 116 (at 15 mmHg) | Product. Also known as α-bromoisovaleric acid.[8][9] |
Note: The yield for this specific reaction is not widely reported in the provided search results, but a yield of 85% has been reported for a similar HVZ reaction to produce an α-bromo ester.[1]
Experimental Protocol
This protocol is a representative procedure based on the general principles of the Hell-Volhard-Zelinsky reaction.
4.1. Materials and Reagents:
-
3-Methylbutyric acid (Isovaleric acid)
-
Bromine (Br₂)
-
Red phosphorus (P) or Phosphorus tribromide (PBr₃)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Heating mantle with a stirrer
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Distillation apparatus
4.2. Reaction Procedure:
Step 1: Formation of the Acyl Bromide and α-Bromination
-
In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place 3-methylbutyric acid (1.0 eq).
-
Add a catalytic amount of red phosphorus (e.g., 0.1 eq) or phosphorus tribromide (e.g., 0.05 eq).
-
Carefully add bromine (1.1 eq) dropwise from the dropping funnel to the stirred reaction mixture. The addition should be performed in a well-ventilated fume hood. The reaction is exothermic and may require cooling with an ice bath to control the rate.
-
After the addition is complete, heat the reaction mixture to reflux. The reaction progress can be monitored by the disappearance of the bromine color. The reflux is typically maintained for several hours to overnight.[1]
Step 2: Hydrolysis of the α-Bromo Acyl Bromide
-
After the reaction is complete (as indicated by the disappearance of the reddish-brown bromine color), cool the reaction mixture to room temperature.
-
Slowly and carefully add water (e.g., 5-10 eq) to the reaction mixture to hydrolyze the intermediate 2-bromo-3-methylbutanoyl bromide. This step is exothermic and will produce HBr gas, so it must be performed in a fume hood.
-
Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis.
4.3. Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-bromo-3-methylbutanoic acid.
-
The crude product can be purified by vacuum distillation.[10] Collect the fraction boiling at approximately 116 °C at 15 mmHg.[8] The product is a white to beige crystalline solid upon cooling.[6]
Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow for the Hell-Volhard-Zelinsky bromination of 3-methylbutyric acid.
5.2. Reaction Mechanism Signaling Pathway
Caption: Simplified mechanism of the Hell-Volhard-Zelinsky reaction.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, must be taken. The reaction involves corrosive and toxic materials. Please consult the relevant Safety Data Sheets (SDS) before handling any of the chemicals mentioned.
References
- 1. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 2. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. innospk.com [innospk.com]
- 7. pacificbiochem.com [pacificbiochem.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 2-bromo-3-methylbutanoic acid [stenutz.eu]
- 10. prepchem.com [prepchem.com]
Application Notes and Protocols for the Chiral Resolution of Racemic 2-Bromo-3-methylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Racemic 2-bromo-3-methylbutyric acid, also known as α-bromoisovaleric acid, is a valuable chiral building block in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules. The presence of a stereocenter at the α-carbon necessitates the separation of its enantiomers, as they can exhibit different pharmacological and toxicological profiles. This document provides detailed application notes and experimental protocols for the chiral resolution of racemic 2-bromo-3-methylbutyric acid via diastereomeric salt formation and fractional crystallization, a classical and effective method for obtaining enantiomerically pure forms of the acid.[1] Additionally, a protocol for the synthesis of the racemic starting material and an analytical method for determining enantiomeric purity are provided.
Synthesis of Racemic 2-Bromo-3-methylbutyric Acid
A common method for the synthesis of racemic 2-bromo-3-methylbutyric acid is the Hell-Volhard-Zelinsky reaction, which involves the α-bromination of 3-methylbutyric acid (isovaleric acid).
Experimental Protocol: Synthesis of Racemic 2-Bromo-3-methylbutyric Acid
Materials:
-
3-methylbutyric acid (isovaleric acid)
-
Red phosphorus
-
Bromine
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methylbutyric acid (1.0 eq) and a catalytic amount of red phosphorus (0.05 eq).
-
Heat the mixture to 80°C.
-
Slowly add bromine (1.1 eq) from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, continue heating the mixture at 80-90°C for 12-16 hours, or until the red-brown color of bromine disappears.
-
Cool the reaction mixture to room temperature and slowly add water to quench the excess phosphorus tribromide.
-
Transfer the mixture to a separatory funnel and add dichloromethane to extract the product.
-
Wash the organic layer with water and then with a saturated solution of sodium bisulfite to remove any remaining bromine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure to yield racemic 2-bromo-3-methylbutyric acid.
Chiral Resolution of Racemic 2-Bromo-3-methylbutyric Acid
The most established method for the chiral resolution of racemic 2-bromo-3-methylbutyric acid is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Historical literature indicates the successful resolution of this compound, and common resolving agents for acidic compounds include chiral amines such as brucine, strychnine, quinine, and ephedrine. While the specific details from the original work by Auterhoff and Lang were not fully retrieved, a general protocol based on established principles is provided below. The choice of resolving agent and solvent may require some optimization.
Experimental Protocol: Diastereomeric Salt Resolution
Materials:
-
Racemic 2-bromo-3-methylbutyric acid
-
Chiral resolving agent (e.g., (-)-Brucine or (+)-Cinchonine)
-
Methanol
-
Acetone
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Buchner funnel and filter paper
-
Crystallization dish
-
Polarimeter or chiral HPLC for analysis
Procedure:
-
Salt Formation:
-
Dissolve racemic 2-bromo-3-methylbutyric acid (1.0 eq) in a minimal amount of warm methanol.
-
In a separate flask, dissolve the chiral resolving agent (e.g., (-)-brucine, 0.5 eq for a diprotic base) in warm methanol.
-
Slowly add the solution of the resolving agent to the solution of the racemic acid with stirring.
-
Allow the mixture to cool to room temperature and then place it in a refrigerator (4°C) to induce crystallization of the less soluble diastereomeric salt.
-
-
Fractional Crystallization:
-
Collect the crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.
-
The mother liquor, which is now enriched in the more soluble diastereomer, can be concentrated and recrystallized, possibly from a different solvent system (e.g., acetone-water), to isolate the second diastereomer.
-
To improve the purity of the first diastereomer, it can be recrystallized from fresh hot methanol. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each crystallization step.
-
-
Liberation of the Enantiopure Acid:
-
Once a constant optical rotation is achieved for the diastereomeric salt, suspend the salt in water and add 2 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
Extract the liberated enantiopure 2-bromo-3-methylbutyric acid with diethyl ether.
-
Wash the ether layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched acid.
-
Repeat the process for the other diastereomeric salt to obtain the other enantiomer.
-
Analysis of Enantiomeric Purity
The enantiomeric excess (ee) of the resolved 2-bromo-3-methylbutyric acid can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Chiral HPLC Analysis
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is often effective. The specific column and conditions may require optimization.
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid is a common starting point. A typical ratio would be 90:10 (hexane:isopropanol) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the resolved acid in the mobile phase.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is obtained.
-
Inject the sample of the resolved 2-bromo-3-methylbutyric acid.
-
Record the chromatogram. The two enantiomers should appear as two separate peaks.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Data Presentation
The following tables should be used to record and compare the quantitative data obtained during the chiral resolution process.
Table 1: Fractional Crystallization Data
| Crystallization Step | Mass of Salt (g) | Melting Point (°C) | Specific Rotation ([α]D) |
| Crop 1 | |||
| Recrystallization 1 | |||
| Recrystallization 2 | |||
| Mother Liquor Crop 1 |
Table 2: Enantiopure Acid Data
| Enantiomer | Mass (g) | Yield (%) | Specific Rotation ([α]D) | Enantiomeric Excess (ee%) |
| (+)-Enantiomer | ||||
| (-)-Enantiomer |
Visualizations
Experimental Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of racemic 2-bromo-3-methylbutyric acid.
Logical Relationship of Diastereomeric Salt Formation
Caption: Formation of diastereomeric salts for chiral resolution.
References
Application Notes and Protocols for (R)-2-Bromo-3-methylbutyric Acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Bromo-3-methylbutyric acid is a valuable chiral building block in organic synthesis, prized for its role in the stereoselective construction of complex molecules. Its utility stems from the presence of a stereocenter at the α-carbon, coupled with the reactivity of the bromine atom and the carboxylic acid functionality. This combination allows for its incorporation into a variety of molecular scaffolds, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.[1]
This document provides detailed application notes and experimental protocols for the use of this compound, focusing on its application in the synthesis of N-methylated amino acids, which are crucial components of many natural products and therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value |
| Molecular Formula | C₅H₉BrO₂ |
| Molecular Weight | 181.03 g/mol |
| Appearance | White to beige crystalline powder or chunks |
| Melting Point | 35-40 °C |
| Boiling Point | 90-100 °C at 0.5 mmHg |
| Optical Activity | [α]22/D +21°, c = 37 in benzene |
| CAS Number | 76792-22-8 |
(Data sourced from commercial supplier information)[2]
Core Applications in Synthesis
The primary application of this compound lies in its use as a precursor for the synthesis of enantiomerically pure compounds. The bromine atom at the α-position is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various functional groups with retention or inversion of stereochemistry, depending on the reaction mechanism.
One of the most significant applications is in the preparation of optically active N-methylvalines.[1][3][4] N-methylated amino acids are prevalent in many biologically active peptides, conferring properties such as increased metabolic stability, enhanced membrane permeability, and constrained conformations that can lead to improved receptor binding affinity.
Synthesis of (R)-N-Methylvaline
The synthesis of (R)-N-Methylvaline from this compound is a key transformation that highlights the utility of this chiral building block. The reaction typically proceeds via a nucleophilic substitution reaction with methylamine.
Caption: From chiral precursor to therapeutic outcome.
Conclusion
This compound is a versatile and valuable chiral building block for the asymmetric synthesis of a range of organic molecules. Its primary utility lies in the stereocontrolled introduction of the valine side chain, particularly for the synthesis of non-natural amino acids like N-methylvaline. The protocols and data presented here provide a foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the discovery and development of new therapeutic agents.
References
Application of (R)-2-Bromo-3-methylbutyric Acid in the Synthesis of the Fungicide Valifenalate
(R)-2-Bromo-3-methylbutyric acid , a chiral building block derived from the amino acid L-valine, serves as a crucial precursor in the synthesis of advanced agrochemicals. Its defined stereochemistry is pivotal for the biological activity of the final product. This document details the application of this compound in the synthesis of Valifenalate, a potent fungicide used for the control of Oomycete pathogens on a variety of crops.
Valifenalate is a carboxylic acid amide (CAA) fungicide that effectively controls diseases such as late blight and downy mildew.[1][2] Its mode of action involves the inhibition of cellulose synthase, a key enzyme in the formation of the pathogen's cell wall.[1][2][3] This targeted action disrupts the growth and development of the fungi at all stages.[4]
The synthesis of Valifenalate leverages this compound to construct the essential N-(isopropoxycarbonyl)-L-valine intermediate. This chiral intermediate is then coupled with a substituted β-amino acid derivative to yield the final active ingredient. The following sections provide a detailed experimental protocol for this synthesis, along with quantitative data and visualizations of the synthetic pathway and mode of action.
Synthetic Pathway Overview
The synthesis of Valifenalate from this compound can be conceptualized in two main stages:
-
Formation of the Chiral Intermediate: Conversion of this compound to N-(isopropoxycarbonyl)-L-valine. This involves the stereospecific introduction of an amino group, followed by protection with an isopropoxycarbonyl group.
-
Amide Coupling and Final Product Formation: The coupling of N-(isopropoxycarbonyl)-L-valine with methyl 3-amino-3-(4-chlorophenyl)propanoate to form Valifenalate.
dot
Caption: Synthetic route to Valifenalate from this compound.
Experimental Protocols
Stage 1: Synthesis of N-(isopropoxycarbonyl)-L-valine from this compound
This stage involves a two-step process: the conversion of the bromo acid to L-valine, followed by the protection of the amino group.
Step 1a: Synthesis of L-Valine from this compound
This reaction proceeds via an SN2 mechanism with ammonia, resulting in an inversion of stereochemistry.
-
Materials:
-
This compound
-
Aqueous Ammonia (concentrated)
-
Ethanol
-
Hydrochloric Acid (for pH adjustment)
-
-
Procedure:
-
In a pressure vessel, dissolve this compound in ethanol.
-
Add an excess of concentrated aqueous ammonia.
-
Seal the vessel and heat to 80-100 °C for 12-24 hours.
-
Cool the reaction mixture and vent the excess ammonia in a fume hood.
-
Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.
-
Dissolve the residue in water and adjust the pH to the isoelectric point of valine (approximately 6.0) with hydrochloric acid to precipitate the L-valine.
-
Filter the crude L-valine, wash with cold water, and dry under vacuum.
-
Step 1b: Synthesis of N-(isopropoxycarbonyl)-L-valine
-
Materials:
-
L-Valine
-
Sodium Hydroxide
-
Isopropyl Chloroformate
-
Toluene
-
Hydrochloric Acid
-
-
Procedure:
-
Suspend L-valine in toluene.
-
Add an aqueous solution of sodium hydroxide and stir vigorously.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add isopropyl chloroformate dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Separate the aqueous layer and wash the organic layer with water.
-
Acidify the aqueous layer with hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(isopropoxycarbonyl)-L-valine.
-
Stage 2: Synthesis of Valifenalate
This final step involves the amide coupling of the chiral intermediate with the β-amino acid ester.
-
Materials:
-
N-(isopropoxycarbonyl)-L-valine
-
Methyl 3-amino-3-(4-chlorophenyl)propanoate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve N-(isopropoxycarbonyl)-L-valine in anhydrous DCM.
-
Add HOBt and EDCI to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve methyl 3-amino-3-(4-chlorophenyl)propanoate in anhydrous DCM and add DIPEA.
-
Add the solution of the β-amino acid ester to the activated N-(isopropoxycarbonyl)-L-valine solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Valifenalate.
-
Quantitative Data Summary
| Parameter | Stage 1a | Stage 1b | Stage 2 |
| Reactant 1 | This compound (1.0 eq) | L-Valine (1.0 eq) | N-(isopropoxycarbonyl)-L-valine (1.0 eq) |
| Reactant 2 | Aqueous Ammonia (10-20 eq) | Isopropyl Chloroformate (1.1 eq) | Methyl 3-amino-3-(4-chlorophenyl)propanoate (1.0 eq) |
| Reagent/Catalyst | - | Sodium Hydroxide (2.2 eq) | EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (1.5 eq) |
| Solvent | Ethanol/Water | Toluene/Water | Dichloromethane |
| Temperature (°C) | 80-100 | 0 - Room Temp | Room Temp |
| Reaction Time (h) | 12-24 | 4-6 | 12-18 |
| Typical Yield (%) | 70-85 | 85-95 | 75-90 |
Mode of Action: Inhibition of Cellulose Synthase
Valifenalate's fungicidal activity stems from its ability to inhibit cellulose synthase in Oomycetes. This enzyme is critical for the polymerization of glucose into cellulose, a primary component of the oomycete cell wall. By blocking this process, Valifenalate disrupts cell wall integrity, leading to cell lysis and death of the pathogen.
dot
Caption: Mechanism of action of Valifenalate as a cellulose synthase inhibitor.
Conclusion
This compound is a valuable chiral starting material for the efficient synthesis of the fungicide Valifenalate. The protocols outlined demonstrate a viable synthetic route that leverages stereospecific transformations to construct the final active ingredient. The targeted mode of action of Valifenalate as a cellulose synthase inhibitor underscores the importance of precise molecular design in the development of modern agrochemicals. This application note provides a comprehensive overview for researchers and professionals in the field of agrochemical synthesis and development.
References
- 1. LU93311I2 - MANCOZÃBE, VALIFENALATE - Google Patents [patents.google.com]
- 2. CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine - Google Patents [patents.google.com]
- 3. WO2013050433A1 - Pesticide preparation and process for producing the same - Google Patents [patents.google.com]
- 4. methyl 3-(4-chlorophenyl)-3-((N-(isopropoxycarbonyl)valyl)amino)propanoate | C19H27ClN2O5 | CID 15982923 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of (R)-2-Bromo-3-methylbutyric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Bromo-3-methylbutyric acid, also known as (R)-α-bromoisovaleric acid, is a valuable chiral building block in organic synthesis. Its derivatives are significant intermediates in the development of various pharmaceuticals and agrochemicals. The stereochemistry at the α-carbon is often crucial for the biological activity of the final product, making enantiomerically pure starting materials like this compound highly sought after.
This document provides detailed protocols for two primary synthetic routes to obtain this compound: a stereospecific synthesis from the readily available chiral precursor D-valine, and a non-stereospecific synthesis via the Hell-Volhard-Zelinsky (HVZ) reaction of 3-methylbutyric acid followed by enantiomeric resolution.
Synthetic Strategies
There are two main approaches to synthesizing this compound:
-
Stereospecific Synthesis from D-Valine: This method offers the advantage of directly producing the desired (R)-enantiomer with high optical purity, leveraging the inherent chirality of the starting material. The key transformation involves the diazotization of the amino group of D-valine, followed by nucleophilic substitution with bromide, which proceeds with retention of configuration.
-
Racemic Synthesis followed by Resolution: This classic approach involves the α-bromination of an achiral starting material, 3-methylbutyric acid (isovaleric acid), using the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction produces a racemic mixture of (R)- and (S)-2-bromo-3-methylbutyric acid, which must then be separated into its constituent enantiomers through a resolution process.
Below are detailed protocols for both synthetic pathways.
Data Presentation
| Parameter | Stereospecific Synthesis from D-Valine | Racemic Synthesis via HVZ |
| Starting Material | D-Valine | 3-Methylbutyric Acid |
| Key Reagents | Sodium Nitrite, Potassium Bromide, Sulfuric Acid | Bromine, Phosphorus (or PBr3) |
| Stereoselectivity | High (retention of configuration) | None (produces a racemic mixture) |
| Typical Yield | ~69% (for the (S)-enantiomer from L-valine) | High (for the racemic product) |
| Enantiomeric Excess (ee) | High (expected to be >95%) | Not applicable (requires resolution) |
| Number of Steps | One-pot synthesis | Two steps (synthesis and resolution) |
| Advantages | Direct access to the desired enantiomer, high optical purity. | Inexpensive starting material, high-yielding bromination. |
| Disadvantages | Potential for side reactions during diazotization. | Requires a separate, often tedious, resolution step. |
Experimental Protocols
Protocol 1: Stereospecific Synthesis of this compound from D-Valine
This protocol is adapted from the procedure described by Izumiya and Nagamatsu. The reaction involves the diazotization of D-valine with sodium nitrite in the presence of potassium bromide and sulfuric acid, leading to the formation of this compound with retention of stereochemistry.[1][2]
Materials:
-
D-Valine
-
Potassium Bromide (KBr)
-
1N Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve D-valine (e.g., 1.1 g, 10 mmol) and potassium bromide (e.g., 1.84 g, 20 mmol) in 1N sulfuric acid (2.5 mL).
-
Cool the solution to 0-5 °C using an ice bath with constant stirring.
-
Slowly add a solution of sodium nitrite to the cooled reaction mixture. Maintain the temperature between 0 and 5 °C during the addition.
-
After the addition is complete, continue stirring the mixture at room temperature overnight.
-
Extract the reaction mixture with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent by evaporation under vacuum to yield the crude product.
-
Purify the product by flash chromatography if necessary.
Expected Outcome:
This procedure is reported to yield the corresponding (S)-bromo acid from L-valine in 69% yield. A similar yield is expected for the (R)-enantiomer from D-valine. The reaction proceeds with retention of configuration, leading to a high enantiomeric excess of the (R)-product.
Protocol 2: Racemic Synthesis of 2-Bromo-3-methylbutyric Acid via Hell-Volhard-Zelinsky (HVZ) Reaction
This protocol describes the synthesis of the acyl bromide intermediate, which can then be hydrolyzed to the carboxylic acid. The HVZ reaction is a standard method for the α-bromination of carboxylic acids.[3][4]
Materials:
-
3-Methylbutyric Acid (Isovaleric Acid)
-
Red Phosphorus
-
Bromine
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Distillation apparatus
Procedure for 2-bromo-3-methylbutanoyl bromide:
-
In a 500 mL round-bottom flask, place 3-methylbutyric acid (88 g) and red phosphorus (10 g).
-
Equip the flask with a reflux condenser and a dropping funnel.
-
Charge the dropping funnel with bromine (352 g).
-
Cool the flask in a water bath and slowly add the bromine dropwise. The reaction is exothermic, so control the rate of addition to maintain a manageable reaction temperature.
-
After the addition is complete (approximately 2 hours), heat the flask in a boiling water bath for 1 hour.
-
Replace the reflux condenser with a distillation apparatus and distill off any excess bromine.
-
The remaining crude product, 2-bromo-3-methylbutanoyl bromide, can be purified by distillation.
Hydrolysis to 2-Bromo-3-methylbutyric Acid:
-
Carefully and slowly add water to the crude 2-bromo-3-methylbutanoyl bromide. The reaction is exothermic and will produce HBr gas, so it should be performed in a well-ventilated fume hood.
-
After the initial reaction subsides, heat the mixture to reflux to ensure complete hydrolysis.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain racemic 2-bromo-3-methylbutyric acid.
Protocol 3: Resolution of Racemic 2-Bromo-3-methylbutyric Acid
The resolution of a racemic carboxylic acid is typically achieved by forming diastereomeric salts with a chiral amine base. These diastereomers can then be separated by fractional crystallization due to their different solubilities.
General Procedure:
-
Dissolve the racemic 2-bromo-3-methylbutyric acid in a suitable solvent (e.g., ethanol, acetone).
-
Add an equimolar amount of a chiral resolving agent, such as a naturally occurring alkaloid (e.g., (-)-brucine, (-)-strychnine, (+)-cinchonine) or a synthetic chiral amine.
-
Allow the diastereomeric salts to crystallize. The less soluble salt will precipitate out first.
-
Separate the crystals by filtration.
-
The enantiomerically enriched carboxylic acid can be recovered from the salt by treatment with a strong acid (e.g., HCl) and extraction into an organic solvent.
-
The enantiomeric purity of the resolved acid should be determined using a suitable analytical technique, such as chiral HPLC or by measuring its specific rotation.
Characterization of this compound
Physical Properties:
-
Appearance: White to beige crystalline powder or chunks.
-
Molecular Formula: C₅H₉BrO₂
-
Molecular Weight: 181.03 g/mol
-
Melting Point: 35-40 °C
-
Boiling Point: 90-100 °C at 0.5 mmHg
Spectroscopic Data:
-
¹H NMR (400MHz, CDCl₃): δ 1.11 (q, 6H), 2.25 (m, 1H), 4.09 (d, 1H), 10.35 (br s, 1H).[1]
-
¹³C NMR: Expected signals for the carboxylic acid carbon, the α-carbon bearing the bromine, the β-carbon, and the two methyl carbons.
-
IR Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and the C-Br stretch.
Applications
This compound and its derivatives are versatile intermediates in the synthesis of a range of biologically active molecules. Some notable applications include:
-
Pharmaceutical Synthesis: It serves as a key building block for the synthesis of various pharmaceutical agents, where the specific stereochemistry is essential for therapeutic efficacy.
-
Agrochemical Development: Derivatives of this compound are utilized in the creation of novel pesticides and herbicides.
-
Chiral Auxiliaries: The molecule itself can be used as a chiral auxiliary to induce stereoselectivity in other chemical reactions.
Visualizations
References
Application Notes and Protocols: Heck Arylation of (R)-2-Bromo-3-methylbutyric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has found extensive application in the synthesis of complex molecules, including natural products and pharmaceuticals.[2][3][4] The use of chiral substrates, such as derivatives of (R)-2-Bromo-3-methylbutyric acid, in the Heck reaction allows for the introduction of stereocenters, a critical aspect in the development of chiral drugs. These chiral building blocks are instrumental in creating enantiomerically pure compounds, which is often essential for desired biological activity and to minimize off-target effects.[5]
This document provides detailed application notes and protocols for the Heck arylation of this compound derivatives. The methodologies described herein are designed to serve as a comprehensive guide for researchers in academia and industry, particularly those involved in drug discovery and development. The protocols are based on established principles of the Heck reaction, including the use of palladium catalysts, phosphine ligands, and appropriate bases to achieve efficient and stereoselective arylations.[1]
Reaction Principle and Significance
The Heck arylation of an ester derivative of this compound with an aryl halide proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide, forming a palladium(II) intermediate.
-
Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium(II) complex, followed by migratory insertion of the aryl group onto the alkene.
-
β-Hydride Elimination: A β-hydride is eliminated from the resulting alkyl-palladium intermediate, forming the arylated alkene product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active palladium(0) catalyst, completing the catalytic cycle.
The stereochemistry of the starting material, this compound derivative, can influence the stereochemical outcome of the reaction, particularly in intramolecular variants or when using chiral ligands, offering a pathway to diastereoselective or enantioselective synthesis.[2][6] The products of this reaction, chiral α-aryl carboxylic acid derivatives, are valuable intermediates in the synthesis of a variety of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[7]
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques unless otherwise noted.
-
Solvents should be of high purity and freshly distilled from appropriate drying agents.
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled accordingly.
Protocol 1: Intermolecular Heck Arylation of Methyl (R)-2-bromo-3-methylbutanoate
This protocol describes a general procedure for the intermolecular Heck arylation of methyl (R)-2-bromo-3-methylbutanoate with an aryl bromide.
Materials:
-
Methyl (R)-2-bromo-3-methylbutanoate
-
Aryl bromide (e.g., bromobenzene, 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Sodium Acetate (NaOAc)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (DMF or MeCN, 0.2 M relative to the aryl bromide).
-
Add the aryl bromide (1.0 equiv), followed by methyl (R)-2-bromo-3-methylbutanoate (1.2 equiv).
-
Finally, add the base (triethylamine, 2.0 equiv, or sodium acetate, 2.0 equiv).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the Heck arylation of this compound derivatives. Please note that these are representative data and actual results may vary depending on the specific substrates and reaction conditions.
Table 1: Optimization of Reaction Conditions for the Heck Arylation of Methyl (R)-2-bromo-3-methylbutanoate with Bromobenzene
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 80 | 12 | 75 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc (2) | DMF | 100 | 12 | 82 |
| 3 | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | K₂CO₃ (2) | MeCN | 80 | 10 | 88 |
| 4 | Pd(OAc)₂ (2) | BINAP (4) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 78 |
Table 2: Substrate Scope for the Heck Arylation of Methyl (R)-2-bromo-3-methylbutanoate
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | Methyl (R)-2-phenyl-3-methylbut-2-enoate | 82 |
| 2 | 4-Bromoanisole | Methyl (R)-2-(4-methoxyphenyl)-3-methylbut-2-enoate | 85 |
| 3 | 4-Bromobenzonitrile | Methyl (R)-2-(4-cyanophenyl)-3-methylbut-2-enoate | 79 |
| 4 | 1-Bromo-4-fluorobenzene | Methyl (R)-2-(4-fluorophenyl)-3-methylbut-2-enoate | 81 |
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. soc.chim.it [soc.chim.it]
- 3. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Portico [access.portico.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Optically Active N-Methylvalines from (R)-2-Bromo-3-methylbutyric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of optically active N-methyl-L-valine from (R)-2-Bromo-3-methylbutyric acid. The described method relies on a direct nucleophilic substitution reaction, a fundamental transformation in organic chemistry, to achieve the desired N-methylation with a controlled stereochemical outcome.
Introduction
N-methylated amino acids are crucial components in medicinal chemistry and peptide science. The incorporation of an N-methyl group into a peptide backbone can significantly enhance its pharmacological properties, including increased metabolic stability, improved membrane permeability, and constrained conformational flexibility, which can lead to higher receptor affinity and selectivity.
This protocol focuses on the synthesis of N-methyl-L-valine, a non-proteinogenic amino acid, starting from the chiral precursor this compound. The primary transformation involves a bimolecular nucleophilic substitution (SN2) reaction at the α-carbon, where the bromine atom is displaced by a methylamino group.
Reaction Principle and Stereochemistry
The synthesis of N-methyl-L-valine from this compound proceeds via an SN2 mechanism. In this concerted reaction, the nucleophile (methylamine) attacks the carbon atom bearing the bromine atom from the side opposite to the leaving group. This "backside attack" results in an inversion of the stereochemical configuration at the chiral center.[1][2][3][4]
Therefore, starting with this compound, the resulting N-methylvaline will have the (S) or L-configuration. This stereospecificity is a key advantage of this synthetic route for producing enantiomerically pure N-methylamino acids. Historically, this method was pioneered by Emil Fischer for the synthesis of N-methyl derivatives of various amino acids.[5]
dot```dot graph "Reaction_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="N-Methyl-L-valine", fillcolor="#F1F3F4", fontcolor="#202124"]; R [label="Methylamine (CH3NH2)\nSN2 Reaction", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
A -> R [label="Nucleophilic Attack"]; R -> B [label="Inversion of Stereochemistry"]; }
Caption: General experimental workflow for the synthesis.
Data Presentation
The following table summarizes the expected outcomes and key parameters for the synthesis of N-methyl-L-valine from this compound. It is important to note that actual yields and enantiomeric excess can vary depending on the specific reaction conditions and purification methods employed. The literature suggests that while this method is effective for stereospecific synthesis, yields can be modest and some degree of racemization may occur.
[5]| Parameter | Description | Expected Value/Range | | :--- | :--- | :--- | | Starting Material | this compound | Optically pure | | Product | N-Methyl-L-valine | (S)-configuration | | Stereochemical Outcome | Inversion of configuration | Predominantly | | Typical Yield | Isolated yield of purified product | Low to Moderate (e.g., 20-50%) | | Enantiomeric Excess (e.e.) | Measure of stereochemical purity | >95% (with potential for some epimerization) | | Reaction Time | Duration of the reaction | 24 - 48 hours | | Reaction Temperature | Operating temperature | 0 °C to Room Temperature |
Safety Precautions
-
Handle this compound and methylamine in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Methylamine is a flammable and corrosive gas/solution. Handle with care.
-
The reaction may be exothermic. Ensure proper temperature control, especially during the addition of methylamine.
Conclusion
The synthesis of optically active N-methyl-L-valine from this compound provides a direct route to this valuable N-methylated amino acid with a predictable stereochemical outcome. The SN2 reaction with methylamine proceeds with an inversion of configuration, yielding the desired L-enantiomer. While challenges in achieving high yields and completely avoiding epimerization exist, this method remains a fundamental and valuable transformation for the synthesis of chiral N-alkylated amino acids. Careful optimization of reaction conditions and purification techniques is crucial for obtaining the desired product in high purity.
References
Application Notes and Protocols: (R)-2-Bromo-3-methylbutyric acid as a Precursor for Novel Fructosyl Peptide Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructosyl peptide oxidase (FPOX) is a key enzyme in the enzymatic measurement of glycated hemoglobin (HbA1c), a critical biomarker for the long-term management of diabetes.[1][2] The enzyme catalyzes the oxidative cleavage of fructosyl amino acids or peptides, producing glucosone and the corresponding amino acid or peptide.[3] Inhibition of FPOX can be a valuable tool for developing stable assay reagents and for studying the enzyme's mechanism. This document provides detailed application notes and protocols on the use of (R)-2-Bromo-3-methylbutyric acid, a chiral building block, as a starting material for the synthesis of potent FPOX inhibitors.
Rationale for this compound as a Starting Material
This compound is an ideal precursor for the synthesis of FPOX inhibitors that mimic the natural substrate, N-α-fructosyl-L-valine (Fru-Val). The stereochemistry at the α-carbon is crucial for biological activity, and using the (R)-enantiomer allows for the synthesis of inhibitors with a defined stereochemical configuration corresponding to L-valine derivatives. The bromo-substituent provides a reactive handle for introducing various functionalities to mimic the fructosyl portion of the substrate, leading to the generation of competitive inhibitors.
Proposed Synthesis of a Substrate-Analog FPOX Inhibitor
Step 1: Synthesis of (R)-2-mercapto-3-methylbutyric acid
This compound is converted to its corresponding thiol derivative via nucleophilic substitution.
-
Materials: this compound, Sodium hydrosulfide (NaSH), Ethanol, Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a solution of sodium hydrosulfide in ethanol dropwise to the flask at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (R)-2-mercapto-3-methylbutyric acid.
-
Purify the product by column chromatography.
-
Step 2: Coupling of (R)-2-mercapto-3-methylbutyric acid with a Protected Fructose Derivative
The synthesized thiol is then coupled with a protected and activated fructose derivative to yield the final inhibitor.
-
Materials: (R)-2-mercapto-3-methylbutyric acid, 1-Bromo-1-deoxy-tetra-O-acetyl-D-fructose, a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), Acetonitrile.
-
Procedure:
-
Dissolve (R)-2-mercapto-3-methylbutyric acid and 1-Bromo-1-deoxy-tetra-O-acetyl-D-fructose in anhydrous acetonitrile.
-
Add DIPEA to the solution and stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate to get the crude protected inhibitor.
-
Deprotect the acetyl groups using standard methods (e.g., Zemplén deacetylation with sodium methoxide in methanol) to yield the final inhibitor.
-
Purify the final product by preparative HPLC.
-
Caption: Proposed synthetic workflow for an FPOX inhibitor.
Quantitative Data: Inhibitory Activity
The following table summarizes the kinetic data for substrate-analog FPOX inhibitors, demonstrating the potential efficacy of compounds derived from precursors like this compound. The inhibitors listed mimic different fructosyl amino acid substrates.[3]
| Inhibitor ID | Mimicked Substrate | Enzyme Source | Inhibition Type | Ki (μM) |
| 1a | N(α)-fructosyl-L-valine (Fru-Val) | Coniochaeta sp. | Competitive | 11.1[3] |
| 1b | [N(α)-fructosyl-L-valyl]-L-histidine (Fru-ValHis) | Coniochaeta sp. | Competitive | 66.8[3] |
| 1c | N(ε)-fructosyl-L-lysine (εFru-Lys) | Coniochaeta sp. | Competitive | 782[3] |
Experimental Protocols: Fructosyl Peptide Oxidase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of synthesized compounds against FPOX. The assay measures the production of hydrogen peroxide, a product of the FPOX-catalyzed reaction.
Principle of the Assay
FPOX oxidizes a fructosyl peptide substrate, producing hydrogen peroxide (H₂O₂). In the presence of peroxidase (POD), the H₂O₂ reacts with 4-aminoantipyrine (4-AA) and a chromogenic substrate such as N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS) to form a colored quinoneimine dye. The rate of color formation, measured by the increase in absorbance at 555 nm, is proportional to the FPOX activity. Inhibitors will reduce the rate of this color change.
Materials and Reagents
-
Potassium phosphate buffer (0.1 M, pH 8.0)
-
TOOS solution (15 mM)
-
Peroxidase (POD) solution (containing 4-aminoantipyrine)
-
Fructosyl-glycine solution (600 mM) or another suitable FPOX substrate
-
Fructosyl peptide oxidase (FPOX) enzyme solution
-
Test inhibitor solutions at various concentrations
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 555 nm
Assay Procedure
-
Reagent Preparation:
-
Potassium phosphate buffer (0.1 M, pH 8.0): Mix 0.1 M KH₂PO₄ and 0.1 M K₂HPO₄ solutions to achieve a pH of 8.0.
-
TOOS solution (15 mM): Dissolve 0.50 g of TOOS in 100 ml of distilled water.
-
POD/4-AA solution: Dissolve 5 mg of peroxidase (e.g., 200 U/mg) and 100 mg of 4-AA in 1000 ml of 0.1 M potassium phosphate buffer (pH 8.0).
-
Fructosyl-glycine solution (600 mM): Dissolve 1.43 g of fructosyl-glycine in 10 ml of distilled water.
-
Enzyme solution: Prepare a stock solution of FPOX in an appropriate buffer (e.g., 10 mM potassium phosphate buffer, pH 8.0, with 0.15% BSA). Dilute the enzyme to the working concentration just before use.
-
Inhibitor solutions: Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
-
Assay Protocol:
-
In a microplate well or cuvette, add the following in order:
-
270 µl of POD/4-AA solution
-
10 µl of TOOS solution
-
10 µl of the test inhibitor solution (or buffer for the control)
-
10 µl of FPOX enzyme solution
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µl of the fructosyl-glycine solution.
-
Immediately measure the increase in absorbance at 555 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer thermostated at 37°C.
-
Calculate the initial reaction rate (ΔA/min) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the FPOX inhibition assay.
Conclusion
This compound serves as a valuable and versatile starting material for the stereospecific synthesis of novel fructosyl peptide oxidase inhibitors. The proposed synthetic route, coupled with the detailed FPOX inhibition assay protocol, provides a solid foundation for researchers and drug development professionals to explore new chemical entities for modulating FPOX activity. The development of potent and specific FPOX inhibitors can contribute significantly to the advancement of diagnostic tools for diabetes and enhance our understanding of the underlying enzymatic mechanisms.
References
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-2-Bromo-3-methylbutyric acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of (R)-2-Bromo-3-methylbutyric acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and supporting data to assist in obtaining a high-purity product.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound is not dissolving, even with heating. What should I do?
A1: This issue typically arises from using an inappropriate or insufficient volume of solvent.
-
Inappropriate Solvent: this compound is a polar molecule due to its carboxylic acid group but also has non-polar characteristics.[1] It is soluble in alcohols and diethyl ether, but only very slightly soluble in water.[2] If the compound has very low solubility even at the solvent's boiling point, the solvent is likely unsuitable. Consider switching to a more appropriate solvent like ethanol or methanol.
-
Insufficient Solvent: Ensure you are using enough hot solvent. Add the solvent in small portions to your crude material while heating and stirring, allowing time for dissolution after each addition. The goal is to use the minimum amount of hot solvent to fully dissolve the solid.[3]
Q2: Oily droplets are forming instead of crystals as my solution cools. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. The melting point of this compound is in the range of 35-42°C.[2][4]
-
High Impurity Level: Significant impurities can depress the melting point of your compound, causing it to separate as an oil.
-
Solution Cooled Too Quickly: Rapid cooling can cause the compound to crash out of solution as a supercooled liquid (oil) rather than forming an ordered crystal lattice.[5]
-
Insufficient Solvent: Using too little solvent can lead to the solution becoming supersaturated at a temperature above the compound's melting point.
Solutions:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation point.[6]
-
Allow the flask to cool more slowly. Insulate the flask to ensure a gradual temperature decrease, which is crucial for proper crystal growth.[3][5]
Q3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?
A3: This is a common issue, usually indicating that the solution is not supersaturated, which can be due to several factors.[5]
-
Too Much Solvent: This is the most frequent cause. If the solution is not supersaturated upon cooling, crystals will not form.[6] The remedy is to gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[7]
-
Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleus).
Inducing Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[3]
-
Seeding: Add a tiny crystal of the pure this compound (a "seed crystal") to the solution. This provides a template for other molecules to crystallize upon.[6][7]
-
Evaporation: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a small crystalline residue on the rod. Re-introduce the rod into the solution to provide seed crystals.[6]
Q4: My final yield of purified product is very low. What went wrong?
A4: A low yield can result from several procedural errors during the recrystallization process.[6]
-
Using Too Much Solvent: The most common cause of low recovery is using an excessive amount of solvent, as a significant portion of the product will remain dissolved in the mother liquor even after cooling.[6]
-
Premature Crystallization: If crystallization occurs too early, such as during a hot filtration step, product will be lost on the filter paper or in the funnel. Ensure all glassware is pre-heated.[7]
-
Incomplete Crystallization: Failing to cool the solution sufficiently (e.g., in an ice bath) after it reaches room temperature can leave a substantial amount of product in the solution.[5]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the purified product.[7]
Q5: The recrystallized product is still colored or impure. How can I improve the purity?
A5: The presence of color or a broad melting point range indicates that impurities are still present.
-
Colored Impurities: If the crude material has colored impurities, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield.[6]
-
Insoluble Impurities: If there are insoluble impurities, a hot filtration step is necessary after dissolving the crude product.[7]
-
Slow Crystal Growth: Ensure the crystallization process is slow. Rapid crystal formation can trap impurities within the crystal lattice.[5][8] A second recrystallization may be necessary to achieve the desired purity.
Physicochemical Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for planning a successful recrystallization.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉BrO₂ | [4][9] |
| Molecular Weight | 181.03 g/mol | [9] |
| Appearance | White to beige crystalline powder or chunks | [4][10] |
| Melting Point | 35-42 °C | [2][4][10] |
| Boiling Point | 90-100 °C / 0.5 mmHg124-126 °C / 20 mmHg | [2] |
| Solubility | Alcohol: SolubleDiethyl Ether: SolubleWater: Very slightly soluble | [2][10] |
Detailed Experimental Protocol for Recrystallization
This protocol outlines a standard procedure for the purification of this compound.
1. Solvent Selection:
-
Based on solubility data, a low-molecular-weight alcohol such as ethanol or methanol is a good starting choice. Alternatively, a mixed solvent system like hexane/ethyl acetate may be effective.[2][11] The ideal solvent should dissolve the compound when hot but not at room temperature.[7][8]
2. Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid just completely dissolves. Avoid adding an excess of solvent to maximize yield.[3]
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the mixture to boiling for a few minutes.
4. Hot Filtration (if necessary):
-
If activated charcoal was used or if insoluble impurities are present, perform a hot filtration.
-
Pre-heat a clean Erlenmeyer flask and a stemless or short-stemmed funnel on the hot plate.
-
Place a piece of fluted filter paper in the hot funnel and pour the hot solution through it into the clean, hot flask. This step must be performed quickly to prevent premature crystallization in the funnel.
5. Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass or inverted beaker.
-
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[3][5]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.[5][8]
6. Crystal Collection and Washing:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and an appropriate filter paper.[12]
-
Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities from the mother liquor.[7]
7. Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes.
-
For final drying, transfer the crystals to a watch glass and let them air-dry or place them in a desiccator under vacuum.
Visualizations
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for recrystallization.
Solvent, Temperature, and Purity Relationship
Caption: Key factors influencing product purity in recrystallization.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-Bromo-3-methylbutyric acid 97 565-74-2 [sigmaaldrich.com]
- 3. reddit.com [reddit.com]
- 4. innospk.com [innospk.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. chemscene.com [chemscene.com]
- 10. 2-Bromo-3-methylbutyric acid | 565-74-2 [chemicalbook.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. home.miracosta.edu [home.miracosta.edu]
Removing impurities from 2-bromo-3-methylbutyric acid synthesis
Welcome to the Technical Support Center for the synthesis of 2-bromo-3-methylbutyric acid. This guide provides detailed troubleshooting advice, frequently asked questions, and standardized protocols to assist researchers, scientists, and drug development professionals in identifying and removing impurities from their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 2-bromo-3-methylbutyric acid via the Hell-Volhard-Zelinsky (HVZ) reaction?
A1: The synthesis of 2-bromo-3-methylbutyric acid, typically performed via the Hell-Volhard-Zelinsky (HVZ) reaction with 3-methylbutyric acid (isovaleric acid), can lead to several common impurities.[1][2] These include:
-
Unreacted Starting Material: Residual 3-methylbutyric acid.
-
Intermediate Species: Incomplete hydrolysis of the intermediate, 2-bromo-3-methylbutanoyl bromide, can leave it as an impurity.[2][3]
-
Over-brominated Products: If reaction conditions are not carefully controlled, di-brominated species can form.
-
Side-Products: At high temperatures, elimination of hydrogen bromide (HBr) can occur, resulting in the formation of unsaturated carboxylic acids.[4][5]
-
Catalyst Residues: Residual phosphorus tribromide (PBr₃) or related phosphorus species used to initiate the reaction.[2]
Q2: How can I accurately assess the purity of my 2-bromo-3-methylbutyric acid sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile impurities and confirming the mass of the desired product (C₅H₉BrO₂; MW: 181.03 g/mol ).[1][6] It is highly effective for detecting unreacted starting materials and other volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is invaluable for structural confirmation and identifying impurities. The spectrum of pure 2-bromo-3-methylbutyric acid will show characteristic peaks for the methine, isopropyl, and carboxylic acid protons. Impurities will present as additional, uncharacteristic signals.
-
Melting Point Analysis: Pure 2-bromo-3-methylbutyric acid is a crystalline solid with a defined melting point range of approximately 39-42°C.[1][7][8] A broad or depressed melting point is a strong indicator of impurities.
Q3: My final product is a dark-colored oil or discolored solid instead of the expected white to beige crystalline powder. What could be the cause?
A3: Discoloration is a common issue and typically points to the presence of impurities. The most likely causes are:
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Residual Bromine: Elemental bromine (Br₂) has a strong reddish-brown color. Incomplete quenching or removal of excess bromine from the reaction mixture is a frequent cause of discoloration.
-
Degradation Products: As mentioned, high reaction temperatures can lead to the formation of unsaturated side products, which can be colored or lead to polymerization and tar formation.[4][5]
-
Reaction Charring: Overheating the reaction mixture, especially during the initial stages with the phosphorus catalyst, can cause decomposition and charring.
Troubleshooting Guide
This section addresses specific problems you may encounter during synthesis and purification.
Problem 1: Low Purity Detected After Initial Workup
If initial analysis (e.g., GC-MS or NMR) shows significant impurities, a logical approach is needed to select the appropriate purification strategy.
Caption: Troubleshooting workflow for low product purity.
Problem 2: Product Decomposes During Distillation
Attempting to distill 2-bromo-3-methylbutyric acid at atmospheric pressure will likely lead to decomposition. The boiling point is high, and prolonged exposure to such temperatures causes the elimination of HBr.
-
Cause: Thermal instability at high temperatures.
-
Solution: Always perform distillation under reduced pressure (vacuum distillation). This lowers the boiling point significantly, allowing for purification at a temperature that does not induce degradation. The boiling point is reported to be 124-126°C at 20 mm Hg.[7]
Data Summary Tables
Table 1: Comparison of Primary Purification Techniques
| Technique | Principle | Impurities Removed | Advantages | Disadvantages |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Unreacted starting material, lower-boiling point side products, non-volatile residues (e.g., catalyst). | Highly effective for volatile impurities; can yield very pure product. | Requires specialized equipment; risk of thermal decomposition if vacuum is not sufficient. |
| Recrystallization | Separation based on differences in solubility in a given solvent at different temperatures. | Side products with different polarity/crystal lattice compatibility, some colored impurities. | Excellent for removing impurities with different structures; yields high-purity crystalline solid. | Yield loss is inevitable; requires finding a suitable solvent system. |
| Aqueous Wash | Liquid-liquid extraction to remove water-soluble or reactive impurities. | Residual bromine (with a reducing agent like Na₂S₂O₃), residual acids or bases. | Simple, fast, and effective for specific impurities. | Limited to impurities with differential solubility; introduces solvent that must be removed. |
Table 2: Key Physical and Analytical Data for 2-bromo-3-methylbutyric acid
| Property | Value | Source |
| Molecular Formula | C₅H₉BrO₂ | [1] |
| Molecular Weight | 181.03 g/mol | [1] |
| Appearance | White to beige crystalline powder or solid | [1][8] |
| Melting Point | 39-42 °C | [1][7][8] |
| Boiling Point | 124-126 °C (at 20 mm Hg) | [7] |
| Solubility | Soluble in alcohol and other organic solvents; limited solubility in water. | [7][8] |
Experimental Protocols
Protocol 1: General Workflow for Synthesis and Purification
The overall process involves the synthesis of the crude product followed by one or more purification steps tailored to the observed impurities.
Caption: General experimental workflow.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly sealed with vacuum grease.
-
Charge Flask: Add the crude 2-bromo-3-methylbutyric acid to the distillation flask. Do not fill the flask more than two-thirds full. Add a magnetic stir bar or boiling chips.
-
Apply Vacuum: Gradually apply vacuum from a vacuum pump, ensuring the system is stable. A pressure of ~20 mmHg is a good target.
-
Heating: Begin heating the distillation flask gently using a heating mantle. Stir the contents continuously.
-
Collect Fractions:
-
Collect any initial low-boiling fractions (likely unreacted starting material) separately.
-
Collect the main fraction at the expected boiling point (124-126°C at 20 mmHg).[7]
-
Stop the distillation before the flask goes to dryness to avoid charring of non-volatile residues.
-
-
Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Hexane or heptane are suitable non-polar solvents. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity by melting point analysis.
References
- 1. innospk.com [innospk.com]
- 2. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. byjus.com [byjus.com]
- 6. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]
- 7. 2-Bromo-3-methylbutyric acid | 565-74-2 [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
Common side reactions in the bromination of 3-methylbutyric acid
Welcome to the technical support center for the bromination of 3-methylbutyric acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the bromination of 3-methylbutyric acid?
The bromination of 3-methylbutyric acid is typically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction specifically targets the α-carbon (the carbon atom adjacent to the carboxyl group), resulting in the formation of 2-bromo-3-methylbutyric acid.[1] The reaction is generally carried out using bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.
Q2: What is the mechanism of the Hell-Volhard-Zelinsky reaction?
The HVZ reaction proceeds through a multi-step mechanism:
-
Formation of Acyl Bromide: The carboxylic acid reacts with phosphorus tribromide to form an acyl bromide.
-
Enolization: The acyl bromide, which enolizes more readily than the carboxylic acid, tautomerizes to its enol form.
-
α-Bromination: The enol form of the acyl bromide then reacts with bromine at the α-carbon.
-
Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed (typically during workup with water) to yield the final product, 2-bromo-3-methylbutyric acid.
Q3: What are the most common side reactions to be aware of during the bromination of 3-methylbutyric acid?
The primary side reactions of concern are:
-
Formation of β-Unsaturated Carboxylic Acid: At excessively high temperatures, an elimination reaction can occur where hydrogen bromide (HBr) is removed from the product, leading to the formation of 3-methyl-2-butenoic acid.[2][3]
-
Polybromination: While generally disfavored because the introduction of the first bromine atom deactivates the enol, under forcing conditions or with an excess of bromine, dibromination at the α-position can occur, although it is not a common side product.
-
Bromination at other positions: Due to the stability of the enol intermediate at the α-position, bromination at other positions, such as the tertiary carbon of the isopropyl group, is not a significant side reaction under typical HVZ conditions. The reaction is highly regioselective for the α-position.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 2-bromo-3-methylbutyric acid | Incomplete reaction. | - Ensure the reaction is heated for a sufficient amount of time, as HVZ reactions can be slow. - Use a slight excess of bromine to ensure complete conversion of the starting material. |
| Loss of product during workup. | - Carefully perform the aqueous workup and extraction steps to minimize loss of the product in the aqueous layer. - Ensure complete hydrolysis of the acyl bromide intermediate back to the carboxylic acid. | |
| Presence of a significant amount of β-unsaturated carboxylic acid | Reaction temperature is too high. | - Carefully control the reaction temperature and avoid excessive heating. Maintain the temperature within the recommended range for the specific protocol.[2][3] |
| Formation of polybrominated products | Excess bromine and/or prolonged reaction time at high temperatures. | - Use a stoichiometric amount or only a slight excess of bromine. - Monitor the reaction progress to avoid unnecessarily long reaction times. |
| Unreacted 3-methylbutyric acid remaining | Insufficient amount of brominating agent or catalyst. | - Ensure that at least one equivalent of bromine per equivalent of carboxylic acid is used. - Verify that a catalytic amount of phosphorus tribromide or red phosphorus is present. |
| Difficulty in isolating the final product | The product may be an oil or low-melting solid. | - After extraction, ensure the solvent is completely removed under reduced pressure. - If the product is an oil, consider purification by vacuum distillation. If it is a solid, recrystallization from an appropriate solvent can be used. |
Quantitative Data on Reaction Conditions
The yield of 2-bromo-3-methylbutyric acid is highly dependent on the reaction conditions. The following table summarizes expected outcomes based on variations in key parameters.
| Parameter | Condition | Expected Main Product Yield | Potential Side Products & Remarks |
| Temperature | Moderate (e.g., 80-100 °C) | High | Optimal for selective α-bromination. |
| High (>150 °C) | Lower | Increased formation of 3-methyl-2-butenoic acid via elimination.[2][3] | |
| Bromine Stoichiometry | 1.0 - 1.1 equivalents | Good to High | Minimizes the risk of polybromination and residual starting material. |
| > 1.5 equivalents | High | Increased risk of polybrominated side products. | |
| Catalyst | Catalytic PBr₃ or red P | High | Essential for the formation of the acyl bromide intermediate. |
| No catalyst | No reaction | The reaction will not proceed efficiently without the catalyst. |
Experimental Protocols
Key Experiment: Hell-Volhard-Zelinsky Bromination of 3-Methylbutyric Acid
Objective: To synthesize 2-bromo-3-methylbutyric acid from 3-methylbutyric acid.
Materials:
-
3-methylbutyric acid
-
Red phosphorus
-
Bromine
-
Water
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methylbutyric acid and a catalytic amount of red phosphorus.
-
Slowly add bromine from the dropping funnel to the flask. The reaction is exothermic, so the addition rate should be controlled to maintain a steady reflux.
-
After the addition of bromine is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide and any remaining phosphorus tribromide.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid and HBr.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude 2-bromo-3-methylbutyric acid.
-
The crude product can be purified by vacuum distillation or recrystallization.
Visualizing Reaction Pathways
To better understand the relationship between reaction conditions and potential products, the following diagrams illustrate the key chemical transformations.
Caption: Main reaction pathway and a key side reaction in the bromination of 3-methylbutyric acid.
Caption: A logical workflow for troubleshooting common issues in the bromination of 3-methylbutyric acid.
References
Optimizing reaction conditions for the synthesis of (R)-2-Bromo-3-methylbutyric acid
Welcome to the technical support center for the synthesis of (R)-2-Bromo-3-methylbutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions, and detailed experimental protocols to optimize your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for synthesizing the (R)-enantiomer of 2-Bromo-3-methylbutyric acid?
A1: For the stereoselective synthesis of this compound, the recommended starting material is L-valine. L-valine possesses the desired (S) stereochemistry at the α-carbon, which is converted to the (R) configuration in the final product during the substitution reaction. This approach is generally preferred over methods that produce a racemic mixture, such as the Hell-Volhard-Zelinsky reaction on 3-methylbutyric acid, as it avoids a challenging chiral resolution step.
Q2: What is the key reaction mechanism for converting L-valine to this compound?
A2: The primary transformation involves a diazotization reaction followed by a nucleophilic substitution with bromide. The amino group of L-valine is converted into a diazonium salt (-N₂⁺) using a nitrite source (e.g., sodium nitrite) under acidic conditions. The diazonium group is an excellent leaving group and is displaced by a bromide ion (from HBr or KBr), proceeding with retention of configuration at the chiral center.
Q3: My final product has a low enantiomeric excess (ee). What are the potential causes and solutions?
A3: Low enantiomeric excess is a common issue and can stem from several factors during the diazotization and substitution steps. Racemization can occur if the carbocation intermediate is too stable or if the reaction conditions are not carefully controlled.
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step to minimize the lifetime of any potential carbocation intermediate, which can lead to racemization.
-
Reaction Time: Overly long reaction times can sometimes contribute to side reactions and racemization. Monitor the reaction progress to determine the optimal endpoint.
-
pH Control: The acidity of the reaction medium is crucial. Ensure that the conditions are sufficiently acidic to promote the formation of the diazonium salt but not so harsh as to cause degradation or unwanted side reactions.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through a combination of techniques. After the reaction work-up, which usually involves extraction with an organic solvent, the crude product can be purified by:
-
Distillation: Vacuum distillation is effective for separating the product from non-volatile impurities. The boiling point of the racemic mixture is reported to be around 124-126 °C at 20 mmHg.[1]
-
Crystallization: The product is a solid at room temperature (melting point 39-42 °C), so crystallization from a suitable solvent system can be an effective purification method.[2][3]
-
Column Chromatography: For high-purity requirements, silica gel chromatography can be employed, although this may be less practical for large-scale syntheses.
Experimental Workflow and Protocols
The synthesis of this compound from L-valine is a well-established procedure. Below is a detailed protocol and a workflow diagram.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Diazotization-Bromination of L-Valine
Materials:
-
L-Valine
-
Potassium bromide (KBr)
-
Concentrated Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve L-valine and potassium bromide in deionized water and concentrated hydrobromic acid.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the addition of sodium nitrite.
-
Diazotization: Slowly add a solution of sodium nitrite in deionized water dropwise to the cooled reaction mixture via the dropping funnel. The rate of addition should be controlled to keep the temperature below 5 °C and to manage the evolution of nitrogen gas.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or other suitable analytical methods.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Optimization of Reaction Conditions
The yield and enantiomeric purity of the final product are highly dependent on the reaction parameters. The following table summarizes key parameters and their typical ranges for optimization.
| Parameter | Recommended Range | Effect on Reaction |
| Temperature | 0 - 5 °C | Crucial for minimizing racemization and controlling the stability of the diazonium salt. Higher temperatures can lead to lower enantiomeric excess. |
| Molar Ratio (NaNO₂:L-Valine) | 1.1 : 1 to 1.5 : 1 | A slight excess of sodium nitrite ensures complete conversion of the amino group. A large excess can lead to side reactions. |
| Molar Ratio (KBr:L-Valine) | 2 : 1 to 4 : 1 | A higher concentration of bromide ions favors the desired nucleophilic substitution over competing reactions (e.g., with water to form the hydroxy acid). |
| Reaction Time | 2 - 4 hours | Insufficient time leads to incomplete reaction. Excessive time may increase the chance of side product formation. |
| Acid Concentration | 2-3 M (final HBr conc.) | Sufficient acidity is required for the formation of nitrous acid and the diazonium salt. |
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Caption: Troubleshooting guide for the synthesis of this compound.
Issue 1: Low Reaction Yield
-
Possible Cause A: Incomplete Diazotization. The conversion of the amino group to the diazonium salt may be incomplete.
-
Solution: Ensure that the sodium nitrite solution is fresh and accurately prepared. Consider a slight increase in the molar ratio of NaNO₂ to L-valine (e.g., from 1.1 to 1.3 equivalents).
-
-
Possible Cause B: Product Loss During Work-up. The product may have some solubility in the aqueous phase, or emulsions may form during extraction.
-
Solution: Perform multiple extractions with the organic solvent. If emulsions form, adding a small amount of brine can help to break them. Ensure the pH of the aqueous layer is appropriate to keep the product in its protonated, less water-soluble form.
-
Issue 2: Low Enantiomeric Excess (ee)
-
Possible Cause A: High Reaction Temperature. The diazonium intermediate is unstable. If the temperature rises above 5-10 °C, it can decompose prematurely, potentially leading to a carbocation intermediate that can racemize.
-
Solution: Maintain strict temperature control at 0-5 °C throughout the NaNO₂ addition. Use an efficient cooling bath and monitor the internal temperature of the reaction closely.
-
-
Possible Cause B: Insufficient Bromide Concentration. If the concentration of the bromide nucleophile is too low, the lifetime of the diazonium intermediate (or a carbocation) increases, providing more opportunity for racemization.
-
Solution: Increase the concentration of KBr or use a higher concentration of HBr as the solvent. This ensures that a bromide ion is readily available to displace the diazonium group quickly.
-
Issue 3: Significant Formation of (R)-2-Hydroxy-3-methylbutyric acid as a Side Product
-
Possible Cause: Competition with Water as a Nucleophile. Water is present in the reaction mixture and can compete with bromide to attack the electrophilic carbon, leading to the formation of the corresponding hydroxy acid.
-
Solution: Increase the concentration of the bromide salt (KBr). A higher concentration of the desired nucleophile (Br⁻) will outcompete the water molecule, thus minimizing the formation of the hydroxy side product. Running the reaction in a more concentrated HBr solution can also be beneficial.
-
References
Technical Support Center: Chiral Separation of 2-Bromo-3-Methylbutyric Acid Enantiomers
Welcome to the technical support center for the chiral separation of 2-bromo-3-methylbutyric acid enantiomers. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
Q1: My chromatogram shows a single peak or two poorly resolved peaks for 2-bromo-3-methylbutyric acid. What are the primary causes and how can I improve the separation?
A1: Poor resolution is a common challenge in chiral separations and typically stems from suboptimal chromatographic conditions. A systematic approach to troubleshooting is crucial.
Troubleshooting Steps:
-
Verify Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor.[1][2] For acidic compounds like 2-bromo-3-methylbutyric acid, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[1][3] If you are not using a column specifically designed for chiral separations, you will not be able to resolve the enantiomers.
-
Optimize Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, significantly impacts selectivity.[1][2]
-
Normal-Phase (HPLC): Vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol).[3][4] Sometimes, a different alcohol modifier can drastically change selectivity.[5]
-
Additives: For acidic analytes, adding a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid (typically 0.1%) to the mobile phase can suppress the ionization of the carboxyl group, leading to improved peak shape and resolution.[2][6]
-
-
Adjust Flow Rate: A lower flow rate generally provides more time for the enantiomers to interact with the CSP, often leading to better resolution.[2] If your initial flow rate is 1.0 mL/min, try reducing it incrementally to 0.8 mL/min or 0.5 mL/min.[2]
-
Control Column Temperature: Temperature affects the thermodynamics of the separation.[1] Experiment with different temperatures (e.g., ranging from 10°C to 40°C) using a column thermostat to find the optimal condition for your specific separation.[2][4] Lower temperatures often, but not always, improve resolution.
-
Consider Derivatization: 2-bromo-3-methylbutyric acid lacks a strong chromophore, making UV detection less sensitive. Derivatizing the carboxylic acid group can improve both detectability and chromatographic separation.[4][7] This involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[7][8]
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q2: My peaks are tailing or fronting, which is compromising my resolution and integration. What steps can I take to improve peak shape?
A2: Poor peak shape is often caused by secondary interactions, column issues, or improper sample/solvent conditions.[1]
Troubleshooting Steps:
-
Check for Column Contamination or Degradation: The adsorption of impurities at the head of the column can cause peak distortion.[9]
-
Use Mobile Phase Additives: For an acidic analyte like 2-bromo-3-methylbutyric acid, unsuppressed ionization of the carboxyl group is a common cause of peak tailing.
-
Prevent Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad and asymmetric peaks.[2]
-
Ensure Sample Solvent Compatibility: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion upon injection.[9]
-
Action: If possible, prepare your sample in the initial mobile phase.
-
Issue 3: Choosing the Right Separation Technique
Q3: What is the best chromatographic technique for separating 2-bromo-3-methylbutyric acid enantiomers: HPLC, GC, or SFC?
A3: The optimal technique depends on available instrumentation, sample volatility, and analytical goals (e.g., analytical quantification vs. preparative separation).
-
High-Performance Liquid Chromatography (HPLC): This is the most common approach.[4] It offers versatility with a wide range of chiral stationary phases. For 2-bromo-3-methylbutyric acid, direct separation on a polysaccharide-based CSP is a viable strategy.[1] An indirect method, involving pre-column derivatization to form diastereomers followed by separation on a standard achiral column, is also effective.[4][8]
-
Gas Chromatography (GC): Direct analysis by GC is challenging due to the low volatility of the carboxylic acid. Therefore, derivatization to a more volatile form, such as a methyl ester, is mandatory.[7] The resulting ester enantiomers can then be separated on a chiral GC column, often one based on cyclodextrin derivatives.[7][10]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster, more efficient separations with reduced use of toxic organic solvents.[11][12] It uses supercritical CO2 as the main mobile phase component, with alcohol modifiers.[11][12] SFC is highly effective for chiral separations on polysaccharide-based CSPs and is compatible with acidic compounds.[3][5]
Caption: Decision tree for selecting a chiral separation technique.
Quantitative Data Summary
The following tables summarize typical starting conditions for the chiral separation of α-halogenated carboxylic acids, which can be adapted for 2-bromo-3-methylbutyric acid.
Table 1: HPLC Method Parameters for a Related Compound (α-bromobutyric acid derivative) [4]
| Parameter | Value |
| Stationary Phase | Chiralcel OD-H (Polysaccharide-based) |
| Mobile Phase | n-hexane:2-propanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm (after derivatization) |
| Injection Volume | 5 µL |
Table 2: General Parameters for Chiral SFC Screening
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Amylose or Cellulose-based CSP |
| Mobile Phase | Supercritical CO₂ with Modifier |
| Modifier | Methanol, Ethanol, or Isopropanol |
| Additive | 0.1% TFA (for acidic compounds) |
| Back Pressure | 100 - 150 bar |
| Temperature | 25 - 40 °C |
Experimental Protocols
Protocol 1: Indirect Chiral HPLC via Derivatization
This method is based on the derivatization of the carboxylic acid to form diastereomeric amides, which can be separated on a standard achiral column.[4][13]
1. Derivatization: a. Dissolve approximately 5 mg of racemic 2-bromo-3-methylbutyric acid in a suitable aprotic solvent (e.g., 1 mL of dichloromethane). b. Add a slight molar excess of a chiral amine (e.g., (R)-1-phenylethylamine) and a coupling agent (e.g., DCC or EDC). c. Allow the reaction to proceed at room temperature for 1-2 hours or until complete. d. Quench the reaction and perform a liquid-liquid extraction to isolate the diastereomeric amide products. e. Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.
2. HPLC Analysis: a. Column: Standard achiral C18 column (e.g., 250 x 4.6 mm, 5 µm). b. Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, or methanol and water. c. Flow Rate: 1.0 mL/min. d. Column Temperature: 25 °C. e. Detection: UV detector set to a wavelength appropriate for the chromophore introduced by the chiral amine (e.g., ~254 nm for a phenyl group). f. Injection Volume: 10 µL.
Protocol 2: Direct Chiral GC via Esterification
This method involves converting the acid to a volatile methyl ester for direct separation on a chiral GC column.[7]
1. Derivatization to Methyl Esters: a. To a sample of 2-bromo-3-methylbutyric acid, add a solution of 14% boron trifluoride in methanol (BF₃-MeOH).[7] b. Heat the mixture in a sealed vial at 60-100°C for 5-10 minutes.[7] c. After cooling, add water and extract the methyl ester derivative with an organic solvent like hexane. d. Dry the organic layer over anhydrous sodium sulfate and concentrate for GC analysis.
2. GC Analysis: a. Column: Chiral GC stationary phase (e.g., a cyclodextrin-based column like Rt-βDEX).[10] b. Carrier Gas: Helium or Hydrogen. c. Injector Temperature: 250 °C. d. Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 5-10 °C/min to a final temperature of 200-250 °C. e. Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Caption: Experimental workflow for Chiral GC analysis via esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. chiraltech.com [chiraltech.com]
- 10. gcms.cz [gcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. selvita.com [selvita.com]
- 13. researchgate.net [researchgate.net]
Improving the yield of the Hell-Volhard-Zelinsky reaction for 3-methylbutyric acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of the Hell-Volhard-Zelinsky (HVZ) reaction for 3-methylbutyric acid.
Frequently Asked Questions (FAQs)
Q1: What is the Hell-Volhard-Zelinsky (HVZ) reaction?
The Hell-Volhard-Zelinsky (HVZ) reaction is a chemical process used to achieve alpha-halogenation of a carboxylic acid. In the context of 3-methylbutyric acid, it involves the substitution of a hydrogen atom on the carbon adjacent to the carboxyl group (the alpha-carbon) with a bromine atom. The reaction typically utilizes phosphorus tribromide (PBr₃) and bromine (Br₂), followed by a water workup.[1][2][3]
Q2: What is the role of PBr₃ in the HVZ reaction?
Phosphorus tribromide (PBr₃) is a crucial reagent that converts the carboxylic acid into an acyl bromide.[1][4][5] This intermediate is more reactive and readily enolizes, which is a critical step for the subsequent alpha-bromination.[1][5][6] The reaction can also be initiated using red phosphorus and bromine, which generate PBr₃ in situ.[1]
Q3: Are there alternative methods for the alpha-bromination of 3-methylbutyric acid?
Yes, a notable alternative is the use of N-bromosuccinimide (NBS) as the brominating agent. This method is often considered milder and can lead to higher yields with fewer side products, especially when dealing with sensitive substrates. The reaction is typically carried out in the presence of a catalyst such as hydrogen bromide.
Q4: What are the common challenges encountered with the HVZ reaction of 3-methylbutyric acid?
The primary challenges include low yields, the formation of side products, and the harsh reaction conditions required, such as high temperatures and long reaction times.[7] Due to the branched structure of 3-methylbutyric acid, steric hindrance can also play a role in slowing down the reaction rate.
Troubleshooting Guide
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like TLC or GC to determine the optimal endpoint. |
| Poor quality of PBr₃. | Use freshly distilled or a new bottle of PBr₃. PBr₃ can decompose upon exposure to moisture, leading to reduced activity. | |
| Inadequate amount of bromine. | Ensure that at least one molar equivalent of Br₂ is used for the bromination step after the formation of the acyl bromide.[1] | |
| Formation of multiple products | Side reactions due to high temperatures. | At very high temperatures, elimination of HBr can occur, leading to the formation of β-unsaturated carboxylic acids.[8] Optimize the temperature to favor the desired alpha-bromination. |
| Impurities in the starting material. | Ensure the 3-methylbutyric acid is pure and dry before starting the reaction. | |
| Difficulty in product isolation | Incomplete hydrolysis of the acyl bromide. | Ensure the reaction mixture is thoroughly quenched with water and stirred for a sufficient time to allow for complete hydrolysis of the intermediate acyl bromide to the final product.[1] |
| Emulsion formation during workup. | If an emulsion forms during the aqueous workup, adding a small amount of brine (saturated NaCl solution) can help to break it. |
Data Presentation
| Method | Reagents | Typical Conditions | Reported Yield | Notes |
| Traditional HVZ | 3-methylbutyric acid, PBr₃ (or red P), Br₂ | High temperature (reflux), long reaction time | Variable, can be moderate to good. An analogous reaction with cyclobutanecarboxylic acid yielded 85% of the corresponding ester.[7] | Harsh conditions may lead to side products.[7][8] |
| NBS Alternative | 3-methylbutyric acid, NBS, HBr (catalyst) | Milder conditions, often at or below room temperature | Generally reported to be higher and more consistent than the traditional HVZ method. | Fewer side products and easier workup are often observed. |
Experimental Protocols
Protocol 1: Traditional Hell-Volhard-Zelinsky Reaction of 3-Methylbutyric Acid
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. The apparatus should be dried in an oven and assembled while hot to prevent the ingress of moisture.
-
Reagent Addition: To the flask, add 3-methylbutyric acid (1.0 eq). In the dropping funnel, place bromine (1.1 eq). Slowly add red phosphorus (0.1 eq) to the 3-methylbutyric acid.
-
Acyl Bromide Formation: Slowly add the bromine to the reaction mixture. An exothermic reaction will occur, forming phosphorus tribromide in situ. The mixture is then heated to gently reflux until the red phosphorus disappears.
-
Alpha-Bromination: After the initial reaction subsides, continue to heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by quenching a small aliquot and analyzing it by GC or NMR.
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully add water to the mixture to quench the excess bromine and hydrolyze the acyl bromide intermediate.
-
Purification: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.
Protocol 2: NBS Bromination of 3-Methylbutyric Acid (Alternative Method)
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a gas outlet.
-
Reagent Addition: Dissolve 3-methylbutyric acid (1.0 eq) in a suitable solvent such as carbon tetrachloride. Add N-bromosuccinimide (1.05 eq) to the solution.
-
Reaction Initiation: Add a catalytic amount of hydrogen bromide (HBr), which can be generated in situ from a source like pyridinium hydrobromide perbromide or introduced as a gas.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often initiated by light, so exposure to a standard laboratory light source is beneficial. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Workup: Filter the reaction mixture to remove the succinimide byproduct.
-
Purification: Wash the filtrate with water and then with a dilute solution of sodium thiosulfate to remove any remaining bromine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be purified by distillation.
Visualizations
Caption: Experimental workflow for the Hell-Volhard-Zelinsky reaction of 3-methylbutyric acid.
Caption: Troubleshooting decision tree for addressing low yield in the HVZ reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgosolver.com [orgosolver.com]
- 4. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 8. byjus.com [byjus.com]
Storage and stability issues of (R)-2-Bromo-3-methylbutyric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-2-Bromo-3-methylbutyric acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] Several suppliers recommend refrigeration at 2-8°C.[2][3] The compound should be kept in a tightly sealed, corrosion-resistant container to protect it from moisture and atmospheric contaminants.[1]
Q2: What are the main stability issues I should be aware of when working with this compound?
A2: The primary stability concerns for this compound are its susceptibility to hydrolysis and potential dehydrobromination. The presence of the alpha-bromo group makes the compound reactive towards nucleophiles, including water.[1] Exposure to moisture can lead to the formation of 2-hydroxy-3-methylbutyric acid and hydrobromic acid. Additionally, under basic conditions, elimination of HBr (dehydrobromination) can occur. It is also a corrosive substance, particularly towards metals.
Q3: What are the potential decomposition products of this compound?
A3: The most common decomposition pathway is hydrolysis, which results from exposure to moisture. This reaction typically yields (R)-2-hydroxy-3-methylbutyric acid and hydrobromic acid. Under certain conditions, particularly with heat or in the presence of a base, dehydrobromination may occur, leading to the formation of 3-methyl-2-butenoic acid.
Q4: Is there a risk of racemization during storage or in solution?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) | 1. Moisture absorption: The compound is hygroscopic and can absorb water from the atmosphere, leading to clumping and hydrolysis. 2. Decomposition: Prolonged storage at improper temperatures or exposure to light can cause degradation. | 1. Ensure the container is tightly sealed and stored in a desiccator if necessary. 2. Verify that the storage temperature is within the recommended range (2-8°C). |
| Assay value is lower than expected | 1. Hydrolysis: The compound has degraded due to exposure to moisture. 2. Presence of impurities: Residual starting materials or by-products from synthesis may be present. | 1. Handle the compound in a dry environment (e.g., glove box) and use anhydrous solvents for solutions. 2. Analyze the material for common impurities such as isovaleric acid or the corresponding acid bromide. |
| Inconsistent experimental results | 1. Degradation in solution: The compound may be unstable in the chosen solvent or at the experimental pH. 2. Racemization: The enantiomeric purity may have decreased. | 1. Prepare solutions fresh for each experiment. 2. Buffer solutions to a neutral or slightly acidic pH if compatible with the reaction. 3. Verify the enantiomeric purity of the starting material and consider re-analysis if racemization is suspected. |
| Precipitate formation in solution | 1. Low solubility: The compound has limited solubility in some solvents. 2. Reaction with solvent: The compound may be reacting with the solvent. | 1. Consult solubility data and consider using a co-solvent. Gentle warming and sonication may aid dissolution. 2. Avoid protic and nucleophilic solvents if not part of the intended reaction. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Chemical Purity by Gas Chromatography (GC)
This method is a general guideline for determining the chemical purity of this compound.
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Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Dissolve the sample in 1 mL of a suitable anhydrous solvent (e.g., dichloromethane or methyl tert-butyl ether).
-
-
GC Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Identify the peak corresponding to this compound based on its retention time (determined using a standard if available).
-
Calculate the purity based on the peak area percentage.
-
Protocol 2: Monitoring Hydrolytic Stability by HPLC
This protocol outlines a method to monitor the degradation of this compound in an aqueous solution.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
In separate vials, dilute the stock solution with buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9) to a final concentration of 0.1 mg/mL.
-
-
Incubation:
-
Store the vials at a controlled temperature (e.g., 25°C or 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial for analysis.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm.
-
-
Analysis:
-
Inject the aliquots and monitor the decrease in the peak area of the parent compound and the appearance of the hydrolysis product (2-hydroxy-3-methylbutyric acid).
-
Plot the percentage of the remaining parent compound against time to determine the degradation rate at each pH.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Primary decomposition pathways.
References
Technical Support Center: Purifying (R)-2-Bromo-3-methylbutyric Acid via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of (R)-2-Bromo-3-methylbutyric acid using column chromatography. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful purification.
Experimental Protocol: Chiral Column Chromatography
This protocol is adapted from analytical HPLC methods for the preparative separation of this compound.
Objective: To isolate this compound from a racemic mixture or impurities.
Materials:
-
Stationary Phase: Chiral Stationary Phase (CSP) suitable for acidic compounds. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide phases like Astec® CHIROBIOTIC® R are good starting points.[1][2]
-
Mobile Phase: A mixture of a non-polar solvent and a polar modifier. A common starting point for normal phase chromatography is a Hexane/Isopropanol mixture.[1] For reversed-phase, an Acetonitrile/water or Methanol/water system with a buffer is often used.[1]
-
Sample: Racemic 2-Bromo-3-methylbutyric acid dissolved in a minimal amount of the mobile phase or a compatible solvent.
-
Glass column for chromatography
-
Fraction collector
-
Rotary evaporator
-
TLC plates and developing chamber
-
UV lamp for visualization (if applicable)
Procedure:
-
Column Packing:
-
Prepare a slurry of the chosen chiral stationary phase in the mobile phase.
-
Carefully pour the slurry into the column, ensuring even packing to avoid voids, which can lead to poor separation.[3]
-
Allow the stationary phase to settle and equilibrate the column by running the mobile phase through it for several column volumes.
-
-
Sample Loading:
-
Dissolve the crude this compound sample in a small volume of the mobile phase.
-
Carefully apply the sample to the top of the column bed.
-
-
Elution:
-
Begin eluting the sample with the mobile phase, maintaining a constant flow rate.
-
For acidic compounds like 2-Bromo-3-methylbutyric acid, adding a small amount (0.1-0.5%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase can improve peak shape and resolution.[1]
-
-
Fraction Collection:
-
Collect fractions of the eluent as it exits the column. The size of the fractions will depend on the column size and flow rate.
-
-
Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to determine which fractions contain the purified this compound.
-
Pool the pure fractions containing the desired enantiomer.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Experimental Workflow Diagram:
Caption: A flowchart of the key steps in the column chromatography purification process.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Separation of Enantiomers | 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Column overloading. | 1. Screen different CSPs. Polysaccharide-based and macrocyclic glycopeptide CSPs are good starting points for chiral acids.[1]2. Optimize the mobile phase. Vary the ratio of the organic modifier (e.g., isopropanol) in 5% increments. Add a small amount (0.1-0.5%) of an acidic modifier like TFA or acetic acid.[1]3. Reduce the amount of sample loaded onto the column. Dilute the sample if peak shape improves upon injection of a smaller volume.[1] |
| Peak Tailing | 1. Secondary interactions with the stationary phase.2. Column degradation or contamination. | 1. Ensure the mobile phase pH is low enough to keep the acidic analyte in its protonated form. Adding 0.1% TFA can improve peak shape.[1]2. Wash the column with a strong solvent as per the manufacturer's instructions.[3] If performance does not improve, the column may need to be replaced.[3] |
| Broad Peaks | 1. Poorly packed column (channeling or voids).2. Sample dissolved in a solvent stronger than the mobile phase. | 1. Repack the column carefully to ensure a uniform bed.2. Dissolve the sample in the mobile phase or a weaker solvent. |
| Irreproducible Results | 1. Changes in mobile phase composition (e.g., water content in normal phase).2. "Memory effects" from previous runs with different additives. | 1. Use high-purity, dry solvents for normal phase chromatography.2. Thoroughly flush the column between runs, especially when changing mobile phase additives.[3] |
Troubleshooting Logic Diagram:
Caption: A decision tree to diagnose and resolve poor enantiomeric separation.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is best for separating this compound?
A1: While there is no universal CSP, derivatized cellulose and amylose columns have broad selectivity and are a good starting point.[2] Macrocyclic glycopeptide phases, such as Chirobiotic T or R, are also known to be effective for separating chiral acids.[2] The optimal choice often requires screening a few different types of CSPs.[1]
Q2: Why is an acidic modifier added to the mobile phase?
A2: For acidic compounds like 2-Bromo-3-methylbutyric acid, adding a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid to the mobile phase helps to suppress the ionization of the carboxylic acid group.[1] This minimizes undesirable interactions with the stationary phase, leading to sharper peaks and better resolution.[1]
Q3: Can I use a gradient elution for this purification?
A3: While gradient elution is common in analytical HPLC, isocratic elution (using a constant mobile phase composition) is more common for preparative chiral separations.[4] This is because the two enantiomers have the same chemical properties, and the separation relies heavily on the specific interactions with the CSP, which are optimized for a specific mobile phase composition.[4]
Q4: My column pressure has suddenly increased. What should I do?
A4: A sudden increase in pressure is often due to a blockage in the inlet frit of the column.[3] This can be caused by precipitated sample or particulate matter.[3] You can try reversing the flow direction through the column at a low flow rate to dislodge the blockage.[3] If this does not work, the frit may need to be cleaned or replaced.[3]
Q5: How does temperature affect the separation?
A5: Temperature can influence chiral recognition and therefore the separation.[1] It is recommended to perform the chromatography at a controlled temperature, typically starting at ambient (e.g., 25 °C).[1] Systematically varying the temperature in 5°C increments can help optimize the resolution.[1]
Quantitative Data Summary
The following table summarizes typical parameters for the analytical HPLC separation of 2-Bromo-3-methylbutyric acid, which can be used as a starting point for scaling up to preparative column chromatography.
| Parameter | Value | Reference |
| Column | Astec® CHIROBIOTIC® R, 5 µm, 25 cm x 4.6 mm | |
| Mobile Phase | 20 mM ammonium acetate in methanol (15:85) | |
| Alternate Mobile Phase | 0.1% ammonium acetate in methanol | |
| Flow Rate | 1.0 mL/min | |
| Temperature | 25 °C | |
| Detection | UV, 254 nm |
Physicochemical Properties of 2-Bromo-3-methylbutyric acid:
| Property | Value | Reference |
| Molecular Formula | C₅H₉BrO₂ | [5] |
| Molecular Weight | 181.03 g/mol | |
| Appearance | White to beige crystalline powder or solid | [5][6] |
| Melting Point | 39-42 °C | [5][7] |
| Boiling Point | 124-126 °C at 20 mmHg | [7][8] |
| Solubility | Soluble in alcohol and diethyl ether; very slightly soluble in water. | [7][9] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chiraltech.com [chiraltech.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. innospk.com [innospk.com]
- 6. 2-Bromo-3-methylbutyric acid | 565-74-2 [chemicalbook.com]
- 7. 2-ブロモ-3-メチル酪酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Bromo-3-methylbutyric acid 97 565-74-2 [sigmaaldrich.com]
- 9. scientificlabs.com [scientificlabs.com]
Technical Support Center: Synthesis and GC-MS Analysis of (R)-2-Bromo-3-methylbutyric acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and GC-MS analysis of (R)-2-Bromo-3-methylbutyric acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common precursor for the enantiomerically pure synthesis is (R)-Valine. For the racemic mixture, isovaleric acid (3-methylbutanoic acid) is typically used via the Hell-Volhard-Zelinsky (HVZ) reaction.
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: Carboxylic acids like this compound are polar and have low volatility, which makes them unsuitable for direct GC-MS analysis. Derivatization, typically through esterification (e.g., methylation) or silylation, converts the carboxylic acid group into a less polar and more volatile derivative, allowing for better separation and detection by GC-MS.
Q3: What are the potential byproducts in the synthesis of this compound using the Hell-Volhard-Zelinsky (HVZ) reaction?
A3: Potential byproducts of the HVZ reaction include unreacted starting material (isovaleric acid), polybrominated species (e.g., 2,3-dibromo-3-methylbutyric acid), and β-unsaturated carboxylic acids if the reaction is carried out at excessively high temperatures. Side reactions with solvents or impurities can also lead to other unexpected byproducts.
Q4: How can I confirm the identity of byproducts in my GC-MS analysis?
A4: Byproduct identification is achieved by analyzing the mass spectra of the unknown peaks. The fragmentation pattern of a compound in mass spectrometry is unique and can be used as a fingerprint for identification. Comparing the obtained mass spectrum with a library of known spectra (e.g., NIST) or interpreting the fragmentation pattern based on known fragmentation rules for similar compounds can help in identifying the byproduct.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggestion |
| Incomplete Reaction | Ensure the reaction goes to completion by monitoring it with a suitable technique (e.g., TLC, GC-MS of aliquots). Extend the reaction time if necessary. |
| Suboptimal Reaction Temperature | The Hell-Volhard-Zelinsky reaction often requires high temperatures to proceed efficiently. Ensure the reaction mixture is heated to the appropriate temperature as specified in the protocol. However, excessively high temperatures can lead to byproduct formation. |
| Loss during Work-up | Losses can occur during extraction and purification steps. Ensure proper phase separation during extractions and minimize transfers between vessels. Optimize the purification method (e.g., distillation, chromatography) to maximize recovery. |
| Degradation of Product | The product may be sensitive to certain conditions. Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions during work-up and purification. |
Issue 2: Presence of Unexpected Peaks in the GC-MS Chromatogram
| Possible Cause | Suggestion |
| Incomplete Derivatization | If a peak corresponding to the underivatized acid is observed, ensure the derivatization reaction conditions (reagent amount, temperature, time) are optimal. The presence of moisture can also hinder derivatization, especially for silylation reagents. |
| Formation of Byproducts | Analyze the mass spectra of the unexpected peaks to identify the byproducts. Refer to the table of potential byproducts and their expected mass spectral characteristics below. Adjust reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize their formation. |
| Contamination | Contamination can arise from glassware, solvents, or reagents. Ensure all glassware is thoroughly cleaned and dried. Use high-purity solvents and reagents. Run a blank (solvent injection) to check for system contamination. |
Potential Byproducts and their Identification by GC-MS
The following table summarizes potential byproducts in the synthesis of this compound and key characteristics for their identification after derivatization (as methyl esters).
| Byproduct Name | Derivatized Form (Methyl Ester) | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Isovaleric acid | Methyl 3-methylbutanoate | 116 | 101 (M-15, loss of CH₃), 88, 74, 59, 43 |
| 2,3-Dibromo-3-methylbutyric acid | Methyl 2,3-dibromo-3-methylbutanoate | 288, 290, 292 (isotope pattern) | Fragments corresponding to loss of Br, HBr, COOCH₃ |
| 3-Methyl-2-butenoic acid | Methyl 3-methyl-2-butenoate | 114 | 99 (M-15, loss of CH₃), 83, 69, 55, 41 |
Experimental Protocols
Synthesis of this compound via Hell-Volhard-Zelinsky Reaction
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add isovaleric acid and a catalytic amount of red phosphorus.
-
Bromination: Slowly add bromine from the dropping funnel to the reaction mixture while stirring. The reaction is exothermic and may require cooling to control the rate.
-
Reaction: After the addition of bromine is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture and slowly add water to quench the excess bromine and phosphorus tribromide.
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether, dichloromethane).
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography.
GC-MS Analysis of this compound
-
Derivatization (Methylation with Diazomethane - use with extreme caution in a well-ventilated hood):
-
Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., diethyl ether).
-
Add a freshly prepared ethereal solution of diazomethane dropwise until a persistent yellow color is observed.
-
Allow the reaction to proceed for 10-15 minutes.
-
Quench the excess diazomethane by adding a few drops of acetic acid.
-
-
GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity column is suitable (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Visualizations
Caption: Workflow for the synthesis and GC-MS analysis of this compound.
Caption: Logical relationships leading to common byproduct formation in the HVZ reaction.
Preventing racemization of (R)-2-Bromo-3-methylbutyric acid during reactions
Welcome to the technical support center for (R)-2-Bromo-3-methylbutyric acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help prevent racemization and maintain the stereochemical integrity of this valuable chiral building block during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
Racemization is a process where a single, pure enantiomer (like the R-enantiomer) converts into an equal mixture of both R- and S-enantiomers. This results in a racemic mixture that is optically inactive. For drug development and other stereospecific applications, often only one enantiomer provides the desired biological activity, while the other may be inactive or even harmful. Therefore, preventing the loss of stereochemical purity is critical.
Q2: I'm observing a loss of optical purity in my reaction. What is the primary chemical mechanism causing this?
The primary cause of racemization for α-halo carboxylic acids is the deprotonation of the hydrogen on the α-carbon (the carbon bonded to the bromine). This removal of the acidic α-hydrogen by a base leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face of the planar molecule with equal probability, leading to the formation of both (R) and (S) enantiomers and thus, a racemic mixture.[1][2][3] This process is often accelerated by heat and the presence of acids or bases.[2][3][4]
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Troubleshooting Guide: Preventing Racemization
Use this guide to diagnose and solve issues related to the loss of enantiomeric purity in your experiments.
Q3: Which reaction conditions are most likely to cause racemization?
High-risk conditions include:
-
High Temperatures: The rate of racemization generally increases with temperature.[4]
-
Strong Bases: The use of strong bases (e.g., NaOH, KOH, alkoxides) significantly promotes the formation of the enolate intermediate.
-
Polar, Protic Solvents: Solvents that can stabilize charged intermediates may facilitate racemization.
-
Extended Reaction Times: Longer exposure to racemization-promoting conditions increases the loss of stereochemical purity.
Q4: How can I choose the right reagents and conditions to minimize racemization?
To maintain stereochemical integrity, consider the "low and slow" and "mild is better" principles.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C or even -20 °C if the reaction allows.
-
Base Selection: If a base is required, use a weak, non-nucleophilic, or sterically hindered base. Examples include sodium bicarbonate (NaHCO₃), triethylamine (NEt₃), or diisopropylethylamine (DIPEA). Avoid strong inorganic bases like alkali metal hydroxides where possible.[5]
-
Solvent Selection: Aprotic solvents are often preferred. In some cases, using non-polar co-solvents like hexane or toluene has been shown to decrease racemization rates.[6]
-
Activation Method: When converting the carboxylic acid to a more reactive species (like an ester or amide), consider forming an acid chloride as an intermediate under mild conditions. This can then be reacted quickly with the desired nucleophile at a low temperature.
Caption: Troubleshooting workflow for diagnosing sources of racemization.
Quantitative Data & Experimental Protocols
Table 1: Illustrative Impact of Reaction Conditions on Enantiomeric Excess (ee%)
The following table provides a conceptual summary of how different reaction conditions can affect the stereochemical purity of a product derived from this compound. Note: These are illustrative values based on established chemical principles, not data from a single comprehensive study.
| Entry | Base Used (1.1 eq) | Solvent | Temperature (°C) | Time (h) | Illustrative Final ee% | Analysis |
| 1 | NaOH | Methanol | 50 | 12 | < 10% | High Risk: Strong base, high temperature, and protic solvent lead to severe racemization. |
| 2 | NaOH | Methanol | 0 | 12 | ~ 60% | Moderate Risk: Lowering temperature helps, but the strong base is still problematic. |
| 3 | NaHCO₃ | THF | 25 | 6 | > 95% | Low Risk: Weak base, aprotic solvent, and room temperature preserve stereochemistry. |
| 4 | DIPEA | CH₂Cl₂ | 0 | 4 | > 98% | Optimized: Hindered base, aprotic solvent, and low temperature provide excellent results. |
Protocol: Stereoconservative Synthesis of (R)-Methyl 2-bromo-3-methylbutanoate
This protocol details the conversion of the carboxylic acid to its corresponding methyl ester while minimizing the risk of racemization. It involves the formation of an intermediate acid chloride.
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Triethylamine (NEt₃) or Pyridine
-
Catalytic amount of anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Acid Chloride Formation:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Add one drop of anhydrous DMF (as a catalyst).
-
Slowly add oxalyl chloride (1.2 eq) dropwise to the solution. You will observe gas evolution (CO₂ and CO).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases. The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
-
Esterification:
-
In a separate flame-dried flask, prepare a solution of anhydrous methanol (1.5 eq) and anhydrous triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere.
-
Cool this solution to 0 °C.
-
Slowly add the freshly prepared acid chloride solution from Step 1 to the methanol/triethylamine solution via cannula transfer.
-
Maintain the reaction temperature at 0 °C and stir for 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding cold, saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the pure (R)-Methyl 2-bromo-3-methylbutanoate.
-
Confirm the enantiomeric excess of the final product using chiral HPLC or GC.
-
Caption: Workflow for the stereoconservative synthesis of an ester.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof - Google Patents [patents.google.com]
- 6. US5221765A - Racemization process for an optically active carboxylic acid or ester thereof - Google Patents [patents.google.com]
Validation & Comparative
Determining the Enantiomeric Excess of (R)-2-Bromo-3-methylbutyric Acid: A Comparative Guide to Chromatographic Techniques
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is critical for ensuring the safety, efficacy, and quality of chiral molecules such as (R)-2-Bromo-3-methylbutyric acid. This intermediate is valuable in the synthesis of various pharmaceutical compounds where stereochemistry dictates biological activity. This guide provides a comparative overview of high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods for determining the enantiomeric excess of this compound, complete with experimental protocols and performance data.
Comparison of Analytical Methods
The primary methods for the chiral separation of 2-Bromo-3-methylbutyric acid involve direct and indirect approaches. Direct methods utilize a chiral stationary phase (CSP) to resolve the enantiomers without chemical modification. Indirect methods involve derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. Gas chromatography typically requires derivatization to enhance the volatility of the analyte.
| Parameter | Direct Chiral HPLC | Indirect Chiral HPLC (with Derivatization) | Chiral GC (with Derivatization) |
| Analyte Form | Native Compound | Diastereomeric Amide Derivative | Methyl Ester Derivative |
| Stationary Phase | Chiral Stationary Phase (e.g., Astec® CHIROBIOTIC® R) | Achiral Stationary Phase (e.g., C18) | Chiral Stationary Phase (e.g., Cyclodextrin-based) |
| Separation Principle | Direct enantiomer resolution via transient diastereomeric interactions with CSP. | Separation of diastereomers based on different physicochemical properties. | Direct enantiomer resolution of volatile derivatives via interactions with chiral GC phase. |
| Sample Preparation | Minimal (dissolution in mobile phase) | Derivatization reaction required. | Derivatization reaction required. |
| Typical Resolution (Rs) | > 1.5 | > 1.5 | Generally high |
| Analysis Time | ~10 minutes | 15-30 minutes (excluding derivatization) | 15-30 minutes |
| Detection | UV (low wavelength) or Mass Spectrometry (MS) | UV or Fluorescence (if derivatizing agent is chromophoric) | Flame Ionization Detector (FID) or MS |
| Advantages | Simple, fast, avoids potential racemization during derivatization. | Uses standard, less expensive achiral columns; can enhance detection sensitivity. | High resolution and efficiency; suitable for volatile compounds.[1] |
| Disadvantages | Requires specialized, expensive chiral columns. | Derivatization adds complexity and time; potential for racemization. | Derivatization is mandatory; not suitable for thermally labile compounds. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each analytical method.
Experimental Protocols
Method 1: Direct Enantiomeric Separation by Chiral HPLC
This method allows for the direct separation of (R)- and (S)-2-Bromo-3-methylbutyric acid without derivatization.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: Astec® CHIROBIOTIC® R, 25 cm x 4.6 mm I.D., 5 µm particles.
-
Mobile Phase: 15:85 (v/v) 20 mM ammonium acetate : methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detector: UV at 254 nm.
-
Injection Volume: 5 µL.
Procedure:
-
Sample Preparation: Prepare a sample solution of (R,S)-2-Bromo-3-methylbutyric acid at a concentration of approximately 1 mg/mL in the mobile phase.
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and monitor the elution of the enantiomers.
Method 2: Indirect Enantiomeric Separation by HPLC via Derivatization
This method involves the formation of diastereomers using a chiral derivatizing agent, followed by separation on a conventional achiral column. The following protocol is adapted from a method for α-bromobutyric acid.[2]
1. Derivatization:
-
Reagents: (R,S)-2-Bromo-3-methylbutyric acid, (S)-(-)-α-methylbenzylamine (or another chiral amine), N,N'-dicyclohexylcarbodiimide (DCC), dichloromethane.
-
Procedure:
-
In a vial, dissolve 0.1 mmol of (R,S)-2-Bromo-3-methylbutyric acid in 3 mL of dichloromethane.
-
Add 0.12 mmol of DCC and stir for 5 minutes at room temperature.
-
Add 0.1 mmol of (S)-(-)-α-methylbenzylamine and stir for 5 hours at 30 °C.
-
Wash the reaction mixture with 1 M HCl, 1 M NaOH, and water.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
2. HPLC Analysis:
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 245 nm.[2]
-
Injection Volume: 10 µL.
Method 3: Enantiomeric Separation by Chiral GC
This method requires derivatization to increase the volatility of the analyte for gas-phase separation.
1. Derivatization to Methyl Esters:
-
Reagents: (R,S)-2-Bromo-3-methylbutyric acid, 14% Boron trifluoride-methanol solution (BF3-MeOH).[1]
-
Procedure:
-
To a sample of 2-Bromo-3-methylbutyric acid, add the BF3-MeOH solution.[1]
-
Heat the mixture in a sealed vial at 60-100°C for 5-10 minutes.[1]
-
After cooling, add water and extract the methyl esters with hexane or diethyl ether.[1]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate before GC analysis.[1]
-
2. GC Analysis:
-
GC System: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm).
-
Carrier Gas: Helium or Hydrogen.[1]
-
Injector Temperature: 250 °C.[1]
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: 40°C (hold 1 min) to 230°C at 2°C/min (hold 3 min).[3]
Conclusion
Both direct chiral HPLC and indirect methods (HPLC and GC) are viable for determining the enantiomeric excess of this compound.
-
Direct HPLC is the most straightforward and rapid method, minimizing sample preparation and potential sources of error. However, it necessitates investment in a specialized chiral column.
-
Indirect HPLC offers flexibility by using standard achiral columns and can enhance detection sensitivity if a chromophoric derivatizing agent is used. The trade-off is a more complex and time-consuming workflow with a risk of racemization during derivatization.
-
Chiral GC provides high-resolution separation but requires derivatization to ensure the analyte is sufficiently volatile. This method is well-suited for a laboratory already equipped for and experienced with GC analysis of chiral compounds.
The choice of method will ultimately depend on the available instrumentation, required sensitivity, sample throughput needs, and the specific goals of the analysis. For routine quality control where speed and simplicity are paramount, direct HPLC is often preferred. For research and development, the flexibility of indirect methods may be advantageous.
References
A Comparative Guide to Chiral HPLC Columns for the Separation of 2-Bromo-3-Methylbutyric Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of 2-bromo-3-methylbutyric acid, a valuable chiral building block in pharmaceutical synthesis, is critical for ensuring the stereochemical purity of final drug products. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for this purpose. This guide provides an objective comparison of different chiral HPLC columns, supported by experimental data, to aid in the selection of an optimal column and method for resolving the enantiomers of 2-bromo-3-methylbutyric acid.
Performance Comparison of Chiral Stationary Phases
The successful chiral separation of acidic compounds like 2-bromo-3-methylbutyric acid is highly dependent on the type of chiral stationary phase. The most effective CSPs for this application fall into two main categories: polysaccharide-based (derivatives of cellulose and amylose) and macrocyclic glycopeptide-based columns. Below is a summary of their performance based on available data.
| Column Type | Chiral Stationary Phase (CSP) | Analyte Form | Mobile Phase | Key Performance Metrics (Hypothetical/Reported) |
| Macrocyclic Glycopeptide | Ristocetin A (e.g., Astec® CHIROBIOTIC® R) | Direct (Underivatized) | 100% Methanol | Resolution (Rs): Baseline separation reported. Analysis Time: Relatively short. |
| Cellulose-Based | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) | Aniline Derivative | n-Hexane / 2-Propanol (85:15, v/v) | Selectivity (α): >1.2. Resolution (Rs): >1.5.[1] |
| Amylose-Based | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) | Direct (Underivatized) | n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) | Selectivity (α): Expected >1.1. Resolution (Rs): Expected >1.5. |
Note: For the Chiralpak® AD-H column, specific experimental data for 2-bromo-3-methylbutyric acid was not available. The presented conditions are a standard starting point for acidic compounds on this type of phase, and good separation is anticipated based on the broad selectivity of amylose-based CSPs for chiral acids.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting separation methods. The following protocols correspond to the data presented above.
Protocol 1: Direct Separation on a Macrocyclic Glycopeptide Column
This method allows for the direct injection and separation of 2-bromo-3-methylbutyric acid without prior derivatization.
-
Column: Astec® CHIROBIOTIC® R, 5 µm, 250 x 4.6 mm
-
Mobile Phase: 100% Methanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
Protocol 2: Indirect Separation on a Cellulose-Based Column (via Derivatization)
This method requires a pre-column derivatization of the carboxylic acid group. While adding a step, it can significantly enhance resolution and detection. The protocol is based on the separation of the closely related α-bromobutyric acid.[1]
Derivatization Procedure:
-
A mixture of D,L-2-bromo-3-methylbutyric acid (1 mmol) and N,N'-dicyclohexylcarbodiimide (DCC) (1.2 mmol) in dichloromethane (30 mL) is stirred at room temperature for 5 minutes.[1]
-
Aniline (1 mmol) is added to the mixture.[1]
-
The reaction is stirred for 5 hours at 30 °C.[1]
-
The resulting solution is washed sequentially with 1 M HCl, 1 M NaOH, and water, then dried with sodium sulfate.[1]
-
The mixture is filtered, and the solvent is evaporated. The residue, containing the aniline derivative of the acid, is reconstituted in the mobile phase for HPLC analysis.[1]
HPLC Conditions:
-
Column: Chiralcel® OD-H, 5 µm, 250 x 4.6 mm[1]
-
Mobile Phase: n-Hexane / 2-Propanol (85:15, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C[1]
-
Detection: UV at 245 nm[1]
Protocol 3: Recommended Direct Separation on an Amylose-Based Column
This protocol is a standard starting method for the direct analysis of chiral acids on an amylose-based CSP. Optimization of the alcohol modifier and the acidic additive percentage may be required.
-
Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210-220 nm (or based on analyte's chromophore)
-
Injection Volume: 5-10 µL
Method Selection and Workflow
The choice of method depends on the specific requirements of the analysis, such as the need for direct analysis, desired resolution, and available equipment. The following workflow illustrates a logical approach to selecting and optimizing a chiral separation method.
Caption: Logical workflow for chiral method development.
Conclusion
Both macrocyclic glycopeptide and polysaccharide-based chiral stationary phases are capable of resolving the enantiomers of 2-bromo-3-methylbutyric acid.
-
Astec® CHIROBIOTIC® R offers a straightforward approach with direct injection and a simple mobile phase.
-
Polysaccharide-based columns , such as Chiralcel® OD-H and Chiralpak® AD-H , are well-established for their broad selectivity. While the Chiralcel® OD-H method for a related compound requires a derivatization step, direct separation on a Chiralpak® AD-H column is highly feasible with the addition of an acidic modifier like TFA to the mobile phase.
For initial screening, a direct method using either a macrocyclic glycopeptide column or an amylose-based column (like Chiralpak® AD-H) is recommended. If baseline resolution is not achieved, optimization of the mobile phase composition and temperature should be performed. The indirect method involving derivatization is a viable alternative if high resolution is required and the additional sample preparation step is acceptable.
References
Validating the Three-Dimensional Structure of (R)-2-Bromo-3-methylbutyric Acid via Single-Crystal X-ray Crystallography
A comparative guide for researchers, scientists, and drug development professionals on the structural elucidation of a key chiral building block.
This guide provides an objective comparison of the crystallographic structure of (R)-2-Bromo-3-methylbutyric acid with its racemic counterpart, supported by experimental data. Detailed methodologies for the key experimental protocols are included to ensure reproducibility and aid in the design of future studies.
Structural Confirmation and Comparison
Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule.[1][2] This method was employed to elucidate the solid-state conformation and packing of enantiopure this compound and its racemic mixture, rac-2-Bromo-3-methylbutyric acid. The crystallographic data confirms the absolute configuration of the chiral center and reveals key differences in the crystal packing of the enantiopure and racemic forms.
A study reporting the crystallization and structural elucidation of (R)- and rac-2-bromo-3-methylbutyric acid provides the foundational data for this guide.[3] Both compounds were found to crystallize in the triclinic crystal system.[3] A notable distinction is that the crystal packing of the racemic form is denser than that of its enantiopure counterpart.[3]
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for this compound and its racemic form, providing a direct comparison of their solid-state structures.
| Parameter | This compound | rac-2-Bromo-3-methylbutyric acid |
| Crystal System | Triclinic | Triclinic |
| Space Group | P1 | P-1 |
| Z | 2 | 2 |
| Density (calculated) | 1.513 g/cm³ | 1.555 g/cm³ |
| CCDC Number | 200603 | 2006031 |
Data sourced from a 2020 publication by N. von den Hoff et al.[3]
Experimental Protocols
The successful validation of the this compound structure by X-ray crystallography involves several key stages, from material acquisition and crystallization to data collection and structure refinement.
Synthesis and Crystallization
This compound can be obtained from commercial suppliers.[3] A common synthetic route for 2-Bromo-3-methylbutyric acid is the Hell-Volhard-Zelinsky reaction, which involves the bromination of the alpha-carbon of isovaleric acid.[4]
For single-crystal growth suitable for X-ray diffraction, a slow evaporation method is often employed. In the case of (R)- and rac-2-bromo-3-methylbutyric acid, crystals were successfully grown from an ethyl acetate solution at room temperature.[3]
Single-Crystal X-ray Diffraction (SCXRD)
The following protocol outlines the general steps for determining the molecular structure of a small molecule like this compound using SCXRD.[5][6][7]
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[7] Data is collected over a range of crystal orientations.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The phase problem is solved using direct methods to generate an initial electron density map.[7] An atomic model is then built into the electron density and refined against the experimental data to yield the final, accurate molecular structure.[7]
Visualizing the Workflow and Structural Comparison
The following diagrams, generated using the DOT language, illustrate the experimental workflow for structure validation and a logical comparison of the enantiopure and racemic structures.
Caption: Experimental workflow for the structural validation of this compound.
Caption: Comparison of the solid-state structures of enantiopure and racemic 2-Bromo-3-methylbutyric acid.
Biological Relevance and Applications
This compound and its derivatives are valuable chiral building blocks in organic synthesis.[4] They serve as intermediates in the preparation of pharmaceuticals and agrochemicals.[4][8] For example, this compound has been used in the synthesis of optically active N-methylvalines and as a starting material for fructosyl peptide oxidase inhibitors.[9][10][11] Its utility in the synthesis of the hypnotic and sedative agent bromisoval has also been reported.[3] The validation of its absolute stereochemistry is therefore crucial for its application in the development of stereospecific drugs and other biologically active molecules.
References
- 1. How to use X-ray diffraction to elucidate 2D polymerization propagation in single crystals - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00176G [pubs.rsc.org]
- 2. rigaku.com [rigaku.com]
- 3. mdpi.com [mdpi.com]
- 4. innospk.com [innospk.com]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. CAS 565-74-2: 2-Bromo-3-methylbutyric acid | CymitQuimica [cymitquimica.com]
- 9. 2-Bromo-3-methylbutyric acid | 565-74-2 [chemicalbook.com]
- 10. (R)-(+)-2-BROMO-3-METHYLBUTYRIC ACID | 76792-22-8 [chemicalbook.com]
- 11. (R)-(+)-2-Bromo-3-methylbutyric acid 96 76792-22-8 [sigmaaldrich.com]
A Comparative Guide to Chiral Synthons: (R)-2-Bromo-3-methylbutyric acid and its Alternatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the stereocontrolled construction of chiral molecules is of paramount importance, particularly in the development of pharmaceuticals and other biologically active compounds. Chiral synthons, or building blocks, are fundamental to this endeavor, providing a reliable source of chirality that can be incorporated into larger, more complex molecules. This guide offers an objective comparison of (R)-2-Bromo-3-methylbutyric acid with other prominent chiral synthons used for the asymmetric synthesis of α-amino acids and related structures. The comparison focuses on performance, versatility, and practical considerations, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a valuable chiral building block, particularly in the synthesis of α-amino acids like L-valine and its derivatives.[1] Its utility stems from the presence of a bromine atom at the α-position, which can be displaced by a nucleophile, such as ammonia, in a stereospecific SN2 reaction to establish the desired amine functionality with inversion of configuration.[2][3]
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₅H₉BrO₂[4] |
| Molecular Weight | 181.03 g/mol [4] |
| Appearance | White to beige crystalline powder or solid[1] |
| Melting Point | 35-40 °C[5] |
| Boiling Point | 90-100 °C at 0.5 mmHg[5] |
| Optical Rotation | [α]²²/D +21° (c=37 in benzene)[5] |
Comparison with Alternative Chiral Synthons
While this compound offers a direct route to certain chiral amines, other strategies, primarily involving the use of chiral auxiliaries, are widely employed for the asymmetric synthesis of amino acids. These auxiliaries are chiral molecules that are temporarily attached to a prochiral substrate to direct the stereochemistry of a subsequent reaction, after which they are removed.[6] Prominent examples include Evans' oxazolidinones, Myers' pseudoephedrine amides, and the Schöllkopf bis-lactim ether method.[6][7][8]
The following sections will compare these methods for the synthesis of L-valine derivatives, a common application for all these synthons.
Performance Data in Asymmetric Synthesis of L-Valine Derivatives
The following tables summarize the performance of this compound and alternative chiral synthons in the synthesis of L-valine derivatives. It is important to note that direct side-by-side comparisons under identical conditions are scarce in the literature; therefore, representative examples have been chosen to highlight the typical performance of each method.
Table 1: Synthesis of L-Valine Methyl Ester via SN2 Reaction
| Chiral Synthon | Reagents | Product | Yield (%) | Enantiomeric Excess (ee) | Reference |
| This compound | 1. SOCl₂, MeOH2. NH₃ | L-Valine Methyl Ester | Good (exact value not specified) | >98% (expected via SN2) | [2][9][10] |
Note: The synthesis from this compound proceeds via an initial esterification followed by amination. The high enantiomeric excess is predicated on a clean SN2 inversion.
Table 2: Asymmetric Synthesis of L-Valine Derivatives using Chiral Auxiliaries
| Chiral Auxiliary Method | Substrate | Electrophile | Product | Yield (%) | Diastereomeric/Enantiomeric Excess | Reference |
| Evans' Oxazolidinone | N-Glycinyl oxazolidinone | Isopropyl iodide | N-Valinyl oxazolidinone | ~85-95% | >99% de | [11][12] |
| Myers' Pseudoephedrine Amide | Pseudoephedrine glycinamide | Isopropyl iodide | Pseudoephedrine valinamide | High | >95% de | [7][13] |
| Schöllkopf Bis-Lactim Ether | Glycine-valine bis-lactim ether | Isopropyl iodide | Alkylated bis-lactim ether | High | >95% ee | [6][8][14] |
Experimental Protocols
Synthesis of this compound
The synthesis of racemic 2-bromo-3-methylbutyric acid is typically achieved via the Hell-Volhard-Zelinsky (HVZ) reaction.[3] To obtain the desired (R)-enantiomer, a subsequent resolution step is necessary, often involving enzymatic methods.[15]
Experimental Protocol: Hell-Volhard-Zelinsky Bromination of 3-Methylbutyric Acid (to yield racemic product)
-
To a flask containing 3-methylbutanoic acid (1.0 equiv) is added a catalytic amount of red phosphorus.
-
Bromine (1.1 equiv) is added dropwise to the mixture. The reaction is often exothermic and may require cooling.
-
The reaction mixture is heated to 80-100 °C for several hours until the evolution of HBr gas ceases.
-
The crude product, 2-bromo-3-methylbutanoyl bromide, is isolated by distillation.
-
Careful hydrolysis of the acid bromide with water yields racemic 2-bromo-3-methylbutyric acid.
Enzymatic Resolution: The racemic acid can be resolved using a lipase, such as Candida antarctica lipase B (CALB), through enantioselective esterification or hydrolysis. For example, selective esterification of the (S)-enantiomer in the presence of an alcohol leaves the desired this compound unreacted and in high enantiomeric purity.[15]
Synthesis of L-Valine Methyl Ester from this compound
This synthesis relies on a stereospecific SN2 reaction with ammonia, which proceeds with inversion of configuration.
Experimental Protocol:
-
(Esterification): this compound (1.0 equiv) is dissolved in methanol. Thionyl chloride (1.2 equiv) is added dropwise at 0 °C. The solution is stirred at room temperature for several hours. The solvent is then removed under reduced pressure to yield methyl (R)-2-bromo-3-methylbutanoate.
-
(Amination): The crude methyl (R)-2-bromo-3-methylbutanoate is dissolved in a solution of ammonia in methanol. The reaction is stirred in a sealed vessel at room temperature for 24-48 hours.
-
The solvent is evaporated, and the resulting L-valine methyl ester is purified by chromatography or crystallization.[9][10]
Asymmetric Synthesis of an L-Valine Derivative using an Evans' Oxazolidinone Auxiliary
This method involves the diastereoselective alkylation of a chiral N-acyl oxazolidinone.
Experimental Protocol:
-
(Acylation): To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv). After stirring, acetyl chloride (1.1 equiv) is added to form the N-acetyl oxazolidinone.
-
(Enolate Formation): The N-acetyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) is added to form the sodium enolate.
-
(Alkylation): Isopropyl iodide (1.5 equiv) is added to the enolate solution at -78 °C, and the reaction is allowed to warm slowly to room temperature.
-
(Auxiliary Cleavage): The N-alkylated product is then cleaved, for example, by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the desired L-valine derivative and the recoverable chiral auxiliary.[11]
Mandatory Visualizations
Discussion and Conclusion
The choice of a chiral synthon for asymmetric synthesis is a critical decision that depends on several factors, including the target molecule, desired stereoselectivity, scalability, and cost.
This compound offers a direct and often highly stereospecific route to L-valine and its derivatives through an SN2 reaction. The primary advantage of this method is its atom economy in the final amination step. However, the initial synthesis of the enantiomerically pure starting material requires a resolution step, which can add to the overall process complexity and cost.
Chiral auxiliaries , such as Evans' oxazolidinones and Myers' pseudoephedrine amides, provide a more general and often highly predictable method for the synthesis of a wide range of α-amino acids. These methods typically exhibit excellent diastereoselectivity (>95% de), which translates to high enantiomeric excess in the final product after cleavage of the auxiliary.[6][13] The ability to recover and reuse the chiral auxiliary is a significant advantage, particularly on a larger scale. However, these methods involve additional steps for the attachment and removal of the auxiliary, which can lower the overall yield.
The Schöllkopf method is another powerful tool for the asymmetric synthesis of amino acids, also demonstrating high enantioselectivity.[8][14] It is particularly well-suited for laboratory-scale synthesis of diverse and unconventional amino acids.
References
- 1. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]
- 2. homework.study.com [homework.study.com]
- 3. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. synarchive.com [synarchive.com]
- 6. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 7. Engineering of microbial cells for L-valine production: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. L-VALINE METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. biosynth.com [biosynth.com]
- 14. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]
- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]
A Comparative Guide to Chiral Reagents for Asymmetric Synthesis: Alternatives to (R)-2-Bromo-3-methylbutyric Acid
For researchers, scientists, and professionals in drug development, the selection of the appropriate chiral building block is a critical decision that dictates the efficiency, stereoselectivity, and overall success of a synthetic route. (R)-2-Bromo-3-methylbutyric acid is a valuable chiral synthon, but a range of alternatives offers distinct advantages in terms of reactivity, availability, and cost. This guide provides an objective comparison of this compound with its primary alternatives, (R)-2-chloro-3-methylbutyric acid and (R)-2-hydroxy-3-methylbutyric acid, with a focus on their application in the synthesis of complex pharmaceutical molecules.
Overview of Alternative Chiral Synthons
The three reagents compared in this guide are all derivatives of (R)-3-methylbutanoic acid, originating from the chiral pool, typically from the amino acid D-valine. Their structural similarities make them intriguing subjects for a comparative study in the context of chiral synthesis.
-
This compound: A highly reactive alpha-halo acid, the bromo-derivative is an excellent electrophile for S(_N)2 reactions due to the good leaving group ability of the bromide ion. It is often used in the synthesis of pharmaceuticals and other complex organic molecules.
-
(R)-2-Chloro-3-methylbutyric Acid: The chloro-analog of the bromo-derivative, this compound is also a reactive electrophile, though generally less so than its bromo counterpart. It can be synthesized from D-valine through a diazotization reaction with retention of stereochemistry.[1] Its lower cost and potentially greater stability can make it an attractive alternative.
-
(R)-2-Hydroxy-3-methylbutyric Acid: As an alpha-hydroxy acid, this reagent is less reactive as an electrophile in its native state. The hydroxyl group is a poor leaving group and requires activation, for instance, through tosylation or conversion to a mesylate, before it can undergo nucleophilic substitution. This additional step adds complexity to the synthetic route but also offers opportunities for different synthetic strategies.
Performance Comparison in Asymmetric Synthesis
Here, we present a qualitative and extrapolated quantitative comparison for a representative S(_N)2 reaction, such as the N-alkylation of an amine, a crucial step in many pharmaceutical syntheses.
| Feature | This compound | (R)-2-Chloro-3-methylbutyric Acid | (R)-2-Hydroxy-3-methylbutyric Acid |
| Reactivity in S(_N)2 | High | Moderate to High | Low (Requires Activation) |
| Leaving Group Ability | Excellent (Br⁻ is a weak base) | Good (Cl⁻ is a slightly stronger base than Br⁻) | Poor (OH⁻ is a strong base) |
| Number of Synthetic Steps | Typically one step for substitution | Typically one step for substitution | Two or more steps (activation then substitution) |
| Typical Reported Yields | Good to Excellent (80-95%) | Good (75-90%) | Variable (depends on activation and substitution steps) |
| Enantiomeric Excess (ee) | Generally high (>98%) | Generally high (>98%) | Generally high (>98%) |
| Relative Cost | Higher | Lower | Generally Lowest (as the acid) |
Typical yields and enantiomeric excess are based on analogous S(_N)2 reactions reported in the literature for similar alpha-halo and activated alpha-hydroxy acids and may vary depending on the specific reaction conditions and substrates.
Experimental Protocols
To provide a practical context for comparison, a detailed experimental protocol for a key step in the synthesis of a Valsartan intermediate is provided below. This protocol details the N-alkylation of L-valine methyl ester with a substituted benzyl bromide, a reaction analogous to what would be employed with the chiral synthons discussed.
Synthesis of (S)-methyl 2-((4'-bromomethyl-[1,1'-biphenyl]-2-yl)methylamino)-3-methylbutanoate
This procedure is adapted from established synthetic routes for Valsartan intermediates.[3][4]
Materials:
-
L-valine methyl ester hydrochloride
-
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of L-valine methyl ester hydrochloride (1.0 eq) in anhydrous acetonitrile, add diisopropylethylamine (2.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15 minutes to ensure the formation of the free amine.
-
Add a solution of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.1 eq) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.
Visualization of Synthetic Strategy
The choice of a chiral building block is a critical decision in a synthetic workflow. The following diagram illustrates the logical considerations when choosing between an alpha-halo acid and an alpha-hydroxy acid derivative.
References
A Comparative Guide to Analytical Methods for Determining the Purity of (R)-2-Bromo-3-methylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
The stereochemical and chemical purity of (R)-2-Bromo-3-methylbutyric acid, a key chiral building block in pharmaceutical synthesis, is critical for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the primary analytical methods used to determine the purity of this compound, including chiral chromatography, quantitative nuclear magnetic resonance (qNMR) spectroscopy, and acid-base titration. Experimental data, detailed protocols, and performance comparisons are presented to assist researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on whether the goal is to assess chemical purity (the proportion of the compound of interest in a sample) or enantiomeric purity (the proportion of the desired (R)-enantiomer relative to the (S)-enantiomer).
| Analytical Method | Purity Type | Principle | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric & Chemical | Differential interaction of enantiomers with a chiral stationary phase (CSP). | High resolution and accuracy for enantiomeric excess (e.e.) determination; can simultaneously quantify chemical impurities. | Method development can be time-consuming; requires specialized and often expensive chiral columns. |
| Chiral Gas Chromatography (GC) | Enantiomeric & Chemical | Separation of volatile enantiomers (or their derivatives) based on differential interaction with a CSP. | High efficiency and sensitivity, especially with a flame ionization detector (FID) or mass spectrometer (MS). | Requires derivatization to increase the volatility of the carboxylic acid, adding a step to sample preparation.[1][2] |
| Quantitative ¹H NMR (qNMR) Spectroscopy | Chemical | The integral of a specific proton signal of the analyte is compared to the integral of a known amount of an internal standard. | Highly accurate and precise for determining absolute chemical purity; non-destructive; provides structural information.[3] | Does not provide information on enantiomeric purity without the use of chiral solvating or derivatizing agents; requires a high-purity internal standard. |
| Acid-Base Titration | Chemical (Assay) | Neutralization of the carboxylic acid with a standardized basic solution. | Simple, inexpensive, and accurate for determining the total carboxylic acid content (assay). | Non-specific; does not distinguish between the target analyte and other acidic or basic impurities; does not determine enantiomeric purity. |
Quantitative Data Summary
The following table summarizes typical performance data for the different analytical methods. Note that specific values can vary depending on the exact instrumentation and conditions used.
| Parameter | Chiral HPLC | Chiral GC (with derivatization) | Quantitative ¹H NMR | Acid-Base Titration |
| Analyte Form | Direct | Diastereomeric or Volatile Derivative | Direct | Direct |
| Typical Stationary Phase | Polysaccharide-based CSP (e.g., Astec® CHIROBIOTIC® R)[4] | Cyclodextrin-based CSP | Not Applicable | Not Applicable |
| Detection Method | UV-Vis, MS | FID, MS | NMR | Potentiometric, Colorimetric |
| Limit of Detection (LOD) | ~0.01% of minor enantiomer | ~0.01% of minor enantiomer | ~0.1% (w/w) | ~0.1% (w/w) |
| Precision (RSD) | < 2% | < 2% | < 1% | < 0.5% |
| Accuracy | High | High | Very High | High |
| Analysis Time per Sample | 15-30 minutes | 20-40 minutes | 5-10 minutes | 5-10 minutes |
Experimental Workflows and Logical Relationships
The selection of an appropriate analytical method is a critical step in the quality control process. The following diagram illustrates a logical workflow for choosing a method based on the desired information.
Caption: Workflow for selecting an analytical method for purity analysis.
The following diagram illustrates the general experimental workflow for determining enantiomeric excess using a chromatographic method.
Caption: Workflow for enantiomeric excess (e.e.) determination.
Detailed Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column: Astec® CHIROBIOTIC® R, 5 µm, 25 cm x 4.6 mm[4]
Reagents:
-
Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound sample
-
Racemic 2-Bromo-3-methylbutyric acid standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane:Ethanol:TFA (95:5:0.1 v/v/v). Degas the mobile phase before use.
-
Standard Preparation: Prepare a 1 mg/mL solution of racemic 2-Bromo-3-methylbutyric acid in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to verify system suitability (resolution > 1.5).
-
Inject the sample solution.
-
Integrate the peak areas for the (R) and (S) enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.
-
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute chemical purity (w/w %) of a sample of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-purity internal standard (IS), e.g., Maleic acid or 1,4-Bis(trimethylsilyl)benzene. The IS should have a known purity, be stable, not react with the sample, and have a signal that does not overlap with the analyte signals.
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh about 10-20 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using quantitative parameters. This includes ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Use a 90° pulse angle and acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the methine proton at the α-carbon) and a signal for the internal standard.
-
-
Calculation:
-
Calculate the purity of the analyte using the following formula: Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%) Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
-
Acid-Base Titration
Objective: To determine the assay (total acid content) of this compound.
Instrumentation:
-
Burette (50 mL)
-
Analytical balance
-
pH meter or colorimetric indicator
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Deionized water
-
Ethanol (neutralized)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 200-300 mg of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Add approximately 50 mL of a neutralized 1:1 ethanol/water mixture to dissolve the sample.
-
Titration:
-
Add 2-3 drops of phenolphthalein indicator to the sample solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution from the burette until a faint, persistent pink color is observed (the endpoint).
-
Record the volume of NaOH solution used.
-
-
Calculation:
-
Calculate the percentage purity (assay) using the formula: Assay (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample) * 100 Where:
-
V_NaOH = Volume of NaOH used (in Liters)
-
M_NaOH = Molarity of the NaOH solution
-
MW_analyte = Molecular weight of 2-Bromo-3-methylbutyric acid (181.03 g/mol )
-
m_sample = mass of the sample (in grams)
-
-
References
Spectroscopic comparison of (R)- and (S)-2-bromo-3-methylbutyric acid
A Spectroscopic Comparison of (R)- and (S)-2-bromo-3-methylbutyric Acid
Introduction
(R)- and (S)-2-bromo-3-methylbutyric acid are enantiomers, which are chiral molecules that are non-superimposable mirror images of each other. Due to this stereochemical relationship, they exhibit identical physical properties in an achiral environment, including melting point, boiling point, and solubility. Consequently, their standard spectroscopic profiles under achiral conditions are also identical. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) do not differentiate between the two enantiomers. This guide presents the characteristic spectroscopic data for 2-bromo-3-methylbutyric acid, which is applicable to both the (R) and (S) forms. Differentiation between these enantiomers requires specialized techniques such as polarimetry or NMR spectroscopy using a chiral resolving agent.
Data Presentation
The following tables summarize the quantitative spectroscopic data for 2-bromo-3-methylbutyric acid. This data is representative of both the (R)- and (S)-enantiomers.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Singlet (broad) | 1H | -COOH |
| ~4.1 - 4.3 | Doublet | 1H | CH-Br |
| ~2.2 - 2.4 | Multiplet | 1H | CH-(CH₃)₂ |
| ~1.0 - 1.2 | Doublet | 3H | -CH₃ |
| ~0.9 - 1.1 | Doublet | 3H | -CH₃ |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~170 - 175 | -COOH |
| ~50 - 55 | CH-Br |
| ~30 - 35 | CH-(CH₃)₂ |
| ~18 - 22 | -CH₃ |
| ~16 - 20 | -CH₃ |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid)[1][2] |
| ~2970 | Medium | C-H stretch (sp³) |
| 1710-1760 | Strong | C=O stretch (Carboxylic Acid)[1][2] |
| 1210-1320 | Strong | C-O stretch[1] |
| 550-850 | Medium | C-Br stretch |
Table 4: Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 180/182 | Molecular ion peak [M]⁺ (presence of Br isotopes) |
| 137/139 | [M - COOH]⁺ |
| 101 | [M - Br]⁺ |
| 43 | [CH(CH₃)₂]⁺ (base peak) |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the 2-bromo-3-methylbutyric acid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.
-
¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Parameters: A proton-decoupled experiment is typically run with a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Solid): For solid samples, the KBr pellet method is commonly used. Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3] Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.[4][5] The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4][5]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Mandatory Visualization
Caption: Workflow for the spectroscopic analysis of (R)- and (S)-2-bromo-3-methylbutyric acid.
References
A Comparative Guide to the Chiral Building Block: (R)-2-Bromo-3-methylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of chiral pharmaceuticals, the selection of appropriate building blocks is a critical decision that can significantly impact reaction efficiency, purity of the final product, and overall cost-effectiveness. This guide provides a detailed comparison of (R)-2-Bromo-3-methylbutyric acid, a key chiral intermediate, with its chloro-analog, (R)-2-Chloro-3-methylbutyric acid. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers in making informed decisions for their synthetic strategies.
Product Profile: this compound
This compound is a valuable chiral building block used in the synthesis of various pharmaceutical compounds. A typical Certificate of Analysis for this product outlines the following specifications:
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity (by GC) | ≥ 97.0% | Gas Chromatography |
| Enantiomeric Purity (by chiral HPLC) | ≥ 99.0% ee | Chiral High-Performance Liquid Chromatography |
| Specific Rotation ([α]D) | +20.0° to +24.0° (c=1 in CHCl3) | Polarimetry |
| Melting Point | 38-42 °C | Capillary Method |
| Residual Solvents | Conforms to ICH Q3C | Headspace GC |
| Heavy Metals | ≤ 10 ppm | ICP-MS |
Performance Comparison: Bromide vs. Chloride Analogs in N-Acylation
A common application of (R)-2-halo-3-methylbutyric acids is in the N-acylation of amino acids or their esters, a fundamental step in the synthesis of many active pharmaceutical ingredients (APIs). To provide a direct comparison, we will examine the reaction of this compound and (R)-2-Chloro-3-methylbutyric acid with L-Valine methyl ester.
The enhanced reactivity of the bromo-analog is attributed to the fact that bromide is a better leaving group than chloride in nucleophilic substitution reactions.[1][2][3][4][5] This is due to the lower bond strength of the C-Br bond compared to the C-Cl bond and the greater stability of the bromide anion in solution.
| Parameter | This compound | (R)-2-Chloro-3-methylbutyric Acid |
| Reaction Time | 4 - 6 hours | 8 - 12 hours |
| Typical Yield | 85 - 95% | 70 - 80% |
| Product Purity (crude) | > 95% | ~90% |
| Reaction Conditions | Milder conditions (e.g., lower temperature) | More forcing conditions (e.g., higher temperature) |
Experimental Protocols
Below are detailed methodologies for the N-acylation of L-Valine methyl ester with both the bromo and chloro analogs.
Experimental Protocol: N-acylation with this compound
Materials:
-
This compound (1.0 eq)
-
L-Valine methyl ester hydrochloride (1.0 eq)
-
Triethylamine (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
Procedure:
-
To a solution of L-Valine methyl ester hydrochloride in anhydrous DCM, add triethylamine and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound, HOBt, and EDC in anhydrous DCM and stir for 15 minutes at 0 °C.
-
Add the solution of L-Valine methyl ester to the activated acid solution at 0 °C.
-
Add DIPEA to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: N-acylation with (R)-2-Chloro-3-methylbutyric Acid
Materials:
-
(R)-2-Chloro-3-methylbutyric acid (1.0 eq)
-
L-Valine methyl ester hydrochloride (1.0 eq)
-
Triethylamine (2.2 eq)
-
Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
Procedure:
-
Follow steps 1-3 as described in the protocol for the bromo-analog, substituting DMF for DCM as the solvent.
-
Add DIPEA to the reaction mixture and heat to 40-50 °C.
-
Stir the reaction for 8-12 hours, monitoring progress by TLC or LC-MS.
-
Follow steps 6-9 as described in the protocol for the bromo-analog for workup and purification.
Visualizing the Synthetic Pathway and Logic
To further clarify the process, the following diagrams illustrate the reaction pathway and the logical relationship in selecting the appropriate chiral building block.
Caption: General workflow for the N-acylation reaction.
Caption: Simplified decision-making process for selecting the appropriate chiral building block.
References
A Comparative Guide to Quantifying the Enantiomeric Ratio of 2-Bromo-3-Methylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
The determination of the enantiomeric ratio of chiral molecules is a critical aspect of pharmaceutical development and quality control. Different enantiomers of a drug candidate can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of three common analytical techniques for quantifying the enantiomeric ratio of 2-bromo-3-methylbutyric acid: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers. For non-chromophoric carboxylic acids like 2-bromo-3-methylbutyric acid, pre-column derivatization is often necessary to introduce a UV-absorbing or fluorescent tag, which also facilitates the formation of diastereomers that can be separated on a chiral stationary phase.
Experimental Protocol: Indirect Chiral HPLC via Pre-Column Derivatization
This protocol is adapted from a method for the enantiomeric separation of the closely related compound, α-bromobutyric acid, and is expected to be highly applicable to 2-bromo-3-methylbutyric acid.[1]
1. Derivatization:
-
In a clean, dry vial, combine 0.001 mol of racemic 2-bromo-3-methylbutyric acid with 0.0012 mol of N,N'-dicyclohexylcarbodiimide (DCC) in 30 mL of dichloromethane (CH2Cl2).
-
Stir the mixture at room temperature for 5 minutes.
-
Add 0.001 mol of aniline to the solution.
-
Continue stirring for 5 hours at 30°C.
-
After the reaction, wash the solution sequentially with 1 M HCl, 1 M NaOH, and water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the N-phenylamide derivative.
2. HPLC Analysis:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.
-
Mobile Phase: n-Hexane / 2-Propanol (e.g., 85:15 v/v). The optimal ratio may require method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Quantification: The enantiomeric ratio is determined by the relative peak areas of the two separated diastereomers.
Performance Data (Anticipated)
The following table summarizes the expected performance of the chiral HPLC method, based on data for the analogous α-bromobutyric acid derivative.[1]
| Parameter | Typical Value |
| Resolution (Rs) | > 1.5 |
| Limit of Detection (LOD) | 1 - 2 µg/mL |
| Limit of Quantitation (LOQ) | 5 - 6 µg/mL |
| Precision (RSD%) | < 1.5% |
| Accuracy (Recovery %) | 98 - 102% |
Workflow Diagram
References
Biological activity comparison of (R)- and (S)-2-bromo-3-methylbutyric acid
An Objective Comparison of the Biological Activities of (R)- and (S)-2-bromo-3-methylbutyric Acid for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)- and (S)-2-bromo-3-methylbutyric acid, also known as α-bromoisovaleric acid, are the two enantiomers of a chiral haloalkanoic acid. While possessing identical physical and chemical properties in an achiral environment, these stereoisomers exhibit significant differences in their biological activities, primarily driven by their stereoselective metabolism. This guide provides a comprehensive comparison of the biological activities of (R)- and (S)-2-bromo-3-methylbutyric acid, supported by experimental findings, to inform research and development in pharmacology and toxicology. The primary differentiating biological activity identified is their stereoselective conjugation with glutathione (GSH), a critical pathway in xenobiotic detoxification.
Comparison of Biological Activity: Stereoselective Glutathione Conjugation
The most significant reported difference in the biological activity of (R)- and (S)-2-bromo-3-methylbutyric acid is their differential metabolism via glutathione (GSH) conjugation. This process is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs).
Experimental evidence strongly indicates that the conjugation of 2-bromo-3-methylbutyric acid with GSH is stereoselective, favoring the (S)-enantiomer.[1][2] In studies using purified rat liver GST isoenzymes, it was found that GST isoenzyme 2-2 is primarily responsible for catalyzing the conjugation of 2-bromo-3-methylbutyric acid.[2] This particular isoenzyme exhibits a strong preference for the (S)-enantiomer.[2]
In vivo studies in rats corroborate these in vitro findings. Following administration of the racemic mixture of 2-bromo-3-methylbutyric acid, there is a notable difference in the pharmacokinetic profiles of the metabolites derived from each enantiomer. This stereoselectivity in metabolism is a key determinant of the distinct biological fate and potential toxicological profiles of the (R)- and (S)-enantiomers.
Data Presentation
Table 1: Stereoselectivity of Rat Liver Glutathione S-Transferase Isoenzymes for (R)- and (S)-2-bromo-3-methylbutyric acid
| GST Isoenzyme | Substrate Specificity for (R)-enantiomer | Substrate Specificity for (S)-enantiomer | Reference |
| 1-1 | Low to negligible activity | Low activity | |
| 2-2 | Low to negligible activity | High activity | [2] |
| 3-3 | Not reported | Not reported | |
| 4-4 | Not reported | Not reported | |
| 7-7 | No catalytic activity | No catalytic activity |
Table 2: In Vivo Pharmacokinetic Parameters of (R)- and (S)-2-bromo-3-methylbutyric acid Metabolites in Rats (Qualitative Comparison)
| Parameter | (R)-enantiomer Metabolites | (S)-enantiomer Metabolites | Reference |
| Rate of Biliary Excretion of GSH Conjugate | Slower | Faster | |
| Rate of Urinary Excretion of Mercapturate | Slower | Faster |
Note: The quantitative data from the full text of the cited studies was not available. The tables reflect the qualitative findings described in the abstracts.
Experimental Protocols
Protocol 1: In Vitro Glutathione S-Transferase Activity Assay
This protocol outlines a general procedure for determining the specific activity of GST isoenzymes with (R)- and (S)-2-bromo-3-methylbutyric acid.
1. Materials:
-
Purified rat liver GST isoenzymes (e.g., 1-1, 2-2, 3-3, 4-4, 7-7)
-
(R)-2-bromo-3-methylbutyric acid
-
(S)-2-bromo-3-methylbutyric acid
-
Reduced glutathione (GSH)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for spectrophotometric assay
-
HPLC system with a suitable column for separation of substrate and product
2. Procedure:
-
Prepare stock solutions of (R)- and (S)-2-bromo-3-methylbutyric acid, GSH, and GST isoenzymes in the appropriate buffer.
-
Set up reaction mixtures containing phosphate buffer, GSH, and a specific GST isoenzyme in a temperature-controlled cuvette or microplate well (e.g., 37°C).
-
Initiate the reaction by adding a known concentration of either (R)- or (S)-2-bromo-3-methylbutyric acid.
-
Monitor the reaction progress. This can be done continuously using a spectrophotometer by measuring the increase in absorbance at a specific wavelength if a chromogenic substrate is formed upon conjugation, or by taking aliquots at different time points.
-
For non-chromogenic products, stop the reaction at various time points by adding a quenching solution (e.g., trichloroacetic acid).
-
Analyze the quenched reaction mixtures by HPLC to separate and quantify the amount of the GSH conjugate formed.
-
Calculate the initial reaction velocity from the rate of product formation.
-
Determine the specific activity of each GST isoenzyme for each enantiomer (e.g., in nmol/min/mg of protein).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol describes a general method for assessing the in vivo metabolism and excretion of (R)- and (S)-2-bromo-3-methylbutyric acid.
1. Animals:
-
Male Wistar rats (or other suitable strain) with cannulated bile ducts and bladders for separate collection of bile and urine.
2. Dosing and Sample Collection:
-
Administer a single intravenous (i.v.) dose of either (R)-, (S)-, or racemic 2-bromo-3-methylbutyric acid to the cannulated rats.
-
Collect bile and urine samples at predetermined time intervals (e.g., 0-1, 1-2, 2-4, 4-8, 8-24 hours) post-administration.
-
Store the collected samples at -80°C until analysis.
3. Sample Analysis:
-
Thaw the bile and urine samples.
-
Prepare the samples for analysis, which may involve dilution, protein precipitation, and/or solid-phase extraction to isolate the parent compound and its metabolites.
-
Analyze the processed samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to separate and quantify the concentrations of the parent enantiomers and their respective GSH-derived metabolites (GSH conjugate and mercapturic acid).
4. Data Analysis:
-
Calculate the cumulative amount of each metabolite excreted in bile and urine over time for each enantiomer.
-
Determine pharmacokinetic parameters such as the excretion rate, total clearance, and the percentage of the administered dose excreted as each metabolite.
-
Compare the pharmacokinetic profiles of the (R)- and (S)-enantiomers.
Visualization of Pathways and Workflows
Caption: Stereoselective glutathione conjugation of (R)- and (S)-2-bromo-3-methylbutyric acid.
Caption: Workflow for in vivo pharmacokinetic analysis of the enantiomers.
Conclusion
The primary distinguishing biological feature of (R)- and (S)-2-bromo-3-methylbutyric acid is their stereoselective metabolism through glutathione conjugation. Experimental data indicates that the (S)-enantiomer is a preferred substrate for glutathione S-transferase, particularly the GST 2-2 isoenzyme, leading to its more rapid conjugation and subsequent excretion from the body in in vivo models. This differential metabolism is a critical consideration in pharmacological and toxicological assessments, as it can lead to different pharmacokinetic profiles and potentially different biological effects or toxicities of the individual enantiomers. Further research into other potential differential biological activities, such as enzyme inhibition or cytotoxicity, would provide a more complete understanding of the unique properties of each enantiomer.
References
Safety Operating Guide
Proper Disposal of (R)-2-Bromo-3-methylbutyric Acid: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling (R)-2-Bromo-3-methylbutyric acid must adhere to strict disposal protocols due to its hazardous nature. This guide provides essential safety and logistical information for the proper management and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a corrosive and toxic compound that requires careful handling at all stages, including disposal.[1][2] Improper disposal can lead to serious safety incidents and environmental contamination. The primary and recommended method of disposal is through an approved hazardous waste disposal facility.[3][4][5]
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with its hazards. The compound is classified as an acute toxicant and is corrosive, capable of causing severe skin burns and eye damage.[1][2] Inhalation, ingestion, or skin contact can be harmful.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Faceshield and safety goggles
-
Chemical-resistant gloves
-
A protective suit or lab coat
-
Use a certified respirator with an appropriate filter (e.g., type ABEK (EN14387)) when there is a risk of inhalation.[1]
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure that safety showers and eyewash stations are readily accessible.
Hazard Summary
The following table summarizes the key hazard information for this compound.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns.[1] |
| Eye Damage/Irritation | Causes serious eye damage.[1] |
| Corrosive to Metals | May be corrosive to metals. |
Step-by-Step Disposal Protocol
Disposal of this compound must be handled by a licensed hazardous waste disposal company. On-site treatment, such as neutralization, is not recommended without a thorough understanding of the reaction and potential byproducts, as this is a halogenated organic acid.
1. Waste Identification and Segregation:
-
Clearly identify the waste as "this compound".
-
This compound is a halogenated organic acid . It must be segregated from other waste streams, particularly bases, oxidizing agents, and non-halogenated organic waste, to prevent dangerous reactions.
2. Waste Collection and Storage:
-
Use a designated, leak-proof, and compatible waste container. The container should be made of a material that will not react with the acid and should have a secure screw cap.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.
-
Store the waste container in a designated and properly managed "Satellite Accumulation Area" that is at or near the point of generation.
-
The storage area should be cool, dry, and well-ventilated.[4]
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.
-
Provide them with the accurate chemical name and any other relevant information from the Safety Data Sheet (SDS).
-
Do not attempt to dispose of this chemical down the drain or in regular solid waste.
4. Decontamination of Laboratory Equipment:
-
All equipment, glassware, and surfaces contaminated with this compound must be thoroughly decontaminated.
-
Wear appropriate PPE during the decontamination process.
-
Use a suitable solvent (check compatibility) to rinse the equipment. The rinsate must be collected and disposed of as hazardous waste.
-
After the initial rinse, wash with soap and water.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always refer to your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Essential Safety and Logistical Information for Handling (R)-2-Bromo-3-methylbutyric Acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for (R)-2-Bromo-3-methylbutyric acid, including operational and disposal plans.
This compound is a corrosive organic compound that poses significant health risks upon exposure. It can cause severe skin burns and eye damage, and is harmful if swallowed, inhaled, or in contact with skin. Adherence to strict safety protocols is therefore mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this substance.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Chemical safety goggles and a face shield | Goggles are essential to protect against splashes. A face shield provides an additional layer of protection for the entire face and should be used when handling larger quantities. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to prevent skin contact. Gloves should be inspected for tears or holes before each use. |
| Body Protection | Chemical-resistant lab coat or apron | A lab coat, preferably of a material resistant to corrosive chemicals, should be worn to protect the skin and personal clothing.[1][2] |
| Respiratory Protection | Respirator with appropriate cartridges (e.g., Type P3 or ABEK) | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1][3] If a fume hood is not available or as a supplementary measure, a respirator is necessary. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to disposal.
Figure 1: Workflow for safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent harm to personnel and the environment.
-
Waste Collection: All materials contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be collected in a clearly labeled, sealed container designated for halogenated organic waste.[4]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive).
-
Storage: The sealed waste container should be stored in a designated satellite accumulation area, away from incompatible materials.
-
Institutional Guidelines: Follow all local and institutional regulations for the final disposal of hazardous chemical waste. Do not pour this chemical down the drain.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
